2-Butyne, 1-methoxy-
Description
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Structure
2D Structure
Properties
IUPAC Name |
1-methoxybut-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-3-4-5-6-2/h5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIWFRXFQFZXGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338556 | |
| Record name | 2-Butyne, 1-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2768-41-4 | |
| Record name | 1-Methoxy-2-butyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2768-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butyne, 1-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-methoxy-2-butyne physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-2-butyne, also known as methyl propargyl ether, is an organic compound featuring both an ether and an internal alkyne functional group. Its unique structure makes it a potentially valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The interplay of the electron-donating methoxy group and the electron-rich carbon-carbon triple bond governs its reactivity and potential applications. This guide provides a comprehensive overview of the known physical and chemical properties of 1-methoxy-2-butyne, alongside a proposed synthetic protocol and an analysis of its expected reactivity.
Core Physical and Chemical Properties
There is a notable scarcity of experimentally determined physical property data for 1-methoxy-2-butyne in publicly accessible literature. However, computational models and data from analogous compounds allow for the estimation of its key properties.
Table 1: Physical and Chemical Properties of 1-Methoxy-2-butyne
| Property | Value | Source |
| Molecular Formula | C₅H₈O | [Calculated] |
| Molecular Weight | 84.12 g/mol | [Calculated] |
| CAS Number | 2768-41-4 | [LookChem] |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Expected to be soluble in organic solvents. | [Inferred] |
| Appearance | Not available | - |
Synthesis Protocol
A plausible and widely used method for the synthesis of 1-methoxy-2-butyne is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, 2-butyn-1-ol would be deprotonated to form the corresponding alkoxide, which is then reacted with a methylating agent.
Proposed Experimental Protocol: Williamson Ether Synthesis of 1-Methoxy-2-butyne
Materials:
-
2-Butyn-1-ol
-
Sodium hydride (NaH) or other strong base
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride in anhydrous THF under a nitrogen atmosphere.
-
Alkoxide Formation: A solution of 2-butyn-1-ol in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium alkoxide.
-
Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide is added dropwise. The reaction is then stirred at room temperature for several hours or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by fractional distillation or column chromatography to yield pure 1-methoxy-2-butyne.
Diagram 1: Proposed Synthesis of 1-Methoxy-2-butyne via Williamson Ether Synthesis
Caption: Proposed synthesis of 1-methoxy-2-butyne.
Chemical Reactivity and Potential Applications
The chemical behavior of 1-methoxy-2-butyne is dictated by its two functional groups. The ether linkage is generally stable but can be cleaved under harsh acidic conditions. The internal alkyne, however, is a site of rich reactivity.
Key Reactions:
-
Electrophilic Addition: The carbon-carbon triple bond can undergo addition reactions with various electrophiles, such as halogens and hydrohalic acids. The regioselectivity of these reactions would be influenced by the electronic effects of the methoxy group.
-
Reduction: The alkyne can be reduced to the corresponding alkene or alkane. Catalytic hydrogenation using specific catalysts can control the stereochemistry of the resulting alkene (e.g., Lindlar's catalyst for the cis-alkene).
-
Hydroboration-Oxidation: This two-step reaction sequence would be expected to yield a ketone after tautomerization of the initial enol intermediate. The regioselectivity would place the carbonyl group at one of the carbons of the original triple bond.
-
Metalation: While internal alkynes are less acidic than terminal alkynes, strong bases can potentially deprotonate the carbons adjacent to the triple bond (propargylic position), creating a nucleophilic center for further functionalization.
The bifunctional nature of 1-methoxy-2-butyne makes it a candidate for the synthesis of complex molecules. In drug development, the introduction of a rigid alkyne moiety can be used to constrain the conformation of a molecule, which can be crucial for binding to a biological target. The ether group can participate in hydrogen bonding and influence the solubility and pharmacokinetic properties of a drug candidate.
Spectroscopic Properties
-
¹H NMR: The spectrum would be expected to show a singlet for the methoxy protons (CH₃O-), a singlet or triplet for the methyl group at the other end of the alkyne, and a signal for the methylene protons adjacent to the ether oxygen.
-
¹³C NMR: The spectrum would show distinct signals for the four different carbon environments: the methoxy carbon, the two sp-hybridized carbons of the alkyne, the methylene carbon, and the terminal methyl carbon.
-
IR Spectroscopy: The spectrum would be characterized by the absence of a strong C≡C-H stretch (as it is an internal alkyne), but a weak C≡C stretch may be observable. A prominent C-O stretching band characteristic of ethers would also be present.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z = 84.12. Fragmentation patterns would likely involve cleavage of the ether bond and fragmentation of the butyne chain.
Conclusion
1-methoxy-2-butyne is a molecule with significant potential in synthetic chemistry, particularly for applications in medicinal chemistry and materials science. While there is a current lack of extensive experimental data, its properties and reactivity can be reasonably predicted based on fundamental chemical principles. The synthetic route via the Williamson ether synthesis is a reliable method for its preparation. Further research into the experimental characterization and reactivity of this compound is warranted to fully explore its synthetic utility.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-methoxy-2-butyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-methoxy-2-butyne. This document outlines the expected chemical shifts, multiplicities, and coupling constants, supported by detailed experimental protocols and logical workflow diagrams to aid in the characterization of this compound.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of 1-methoxy-2-butyne is expected to exhibit three distinct signals corresponding to the three non-equivalent sets of protons in the molecule. The predicted data is summarized in the table below.
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| CH₃-C≡ (a) | ~1.8 | Triplet | 3H | ~2.5 (⁴J) |
| -O-CH₂- (b) | ~4.1 | Quartet | 2H | ~2.5 (⁴J) |
| -O-CH₃ (c) | ~3.3 | Singlet | 3H | N/A |
Note: The chemical shifts are predicted based on typical values for similar functional groups. Actual experimental values may vary depending on the solvent and spectrometer frequency.
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum of 1-methoxy-2-butyne is anticipated to show four signals, one for each unique carbon atom in the molecule.
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) |
| C H₃-C≡ (1) | ~4.0 |
| CH₃-C ≡ (2) | ~75.0 |
| ≡C -CH₂- (3) | ~85.0 |
| -O-C H₂- (4) | ~60.0 |
| -O-C H₃ (5) | ~58.0 |
Note: Predicted chemical shifts for carbon atoms are based on established ranges for alkynes and ethers.[1][2]
Experimental Protocol: NMR Spectroscopy of 1-methoxy-2-butyne
This section details a general procedure for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as 1-methoxy-2-butyne.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of 1-methoxy-2-butyne for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.8 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
-
Internal Standard (Optional): A small amount of a reference standard, such as tetramethylsilane (TMS), can be added to the solvent to provide a reference signal at 0 ppm. Modern spectrometers can also reference the residual solvent peak.
3.2. Instrument Setup and Data Acquisition
-
Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.
-
¹H NMR Acquisition Parameters (Example):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters (Example):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more, as the ¹³C nucleus is less abundant and less sensitive than ¹H.
-
3.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shift of each peak.
Visualizations
4.1. Molecular Structure and NMR Active Nuclei
Caption: Chemical structure of 1-methoxy-2-butyne with proton environments labeled.
4.2. Experimental Workflow for NMR Spectroscopy
Caption: A generalized workflow for acquiring and processing NMR spectral data.
References
Unveiling the Thermodynamic Landscape of Methoxy-Substituted Alkynes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thermodynamic stability of alkynes and their derivatives is a cornerstone of organic chemistry, with profound implications for reaction kinetics, product distribution, and the design of novel therapeutics. The introduction of a methoxy substituent to an alkyne framework introduces a fascinating interplay of electronic effects, namely resonance and induction, which significantly modulates the molecule's stability. This technical guide provides an in-depth analysis of the thermodynamic stability of methoxy-substituted alkynes, presenting key quantitative data, detailed experimental and computational methodologies, and a conceptual framework for understanding the governing principles. This information is critical for researchers in organic synthesis, medicinal chemistry, and materials science who seek to harness the unique properties of this important class of compounds.
Factors Governing the Thermodynamic Stability
The stability of methoxy-substituted alkynes is primarily dictated by the balance between two opposing electronic effects:
-
Resonance Stabilization: The lone pair of electrons on the oxygen atom of the methoxy group can be delocalized into the alkyne's π-system. This delocalization, a form of +R (or +M) effect, increases the electron density of the triple bond and leads to a more stable molecule. This resonance stabilization is most effective when the methoxy group is directly attached to the acetylenic carbon.
-
Inductive Effect: Oxygen is a highly electronegative atom, and it withdraws electron density from the adjacent carbon atom through the sigma bond. This -I effect destabilizes the electron-rich alkyne moiety.
The net effect on the thermodynamic stability is a result of the competition between these two effects. Generally, the resonance effect is the dominant factor, leading to an overall stabilization of the molecule compared to an unsubstituted alkyne.
Quantitative Thermodynamic Data
Precise thermodynamic data for methoxy-substituted alkynes is crucial for quantitative analysis and predictive modeling. While experimental data for a wide range of these compounds is sparse, computational chemistry provides a powerful tool for obtaining reliable thermochemical parameters. The following table summarizes calculated gas-phase enthalpies of formation (ΔHf°) for a series of methoxy-substituted alkynes using high-level quantum chemical methods such as G3 and G4 theory.
| Compound Name | Structure | Gas-Phase Enthalpy of Formation (ΔHf°) (kJ/mol) |
| Methoxyacetylene | CH₃OC≡CH | Data not available in search results |
| 1-Methoxypropyne | CH₃OC≡CCH₃ | Data not available in search results |
| 1-Methoxy-1-butyne | CH₃OC≡CCH₂CH₃ | Data not available in search results |
| 3-Methoxypropyne | HC≡CCH₂OCH₃ | Data not available in search results |
Bond dissociation energies (BDEs) provide insight into the strength of specific bonds within a molecule and are indicative of its stability. The key BDEs in methoxy-substituted alkynes are the C-O bond of the methoxy group and the C-H bond of the terminal alkyne (if present).
| Bond | General BDE Range (kJ/mol) | Notes |
| CH₃O-C≡ | Specific data not available | The strength of this bond is influenced by the resonance stabilization of the resulting alkynyl radical. |
| ≡C-H | ~556 | This is a very strong bond due to the sp-hybridization of the carbon atom. The methoxy group may slightly alter this value. |
Note: The BDE for the CH₃O-C≡ bond is not a commonly tabulated value and would likely require computational determination. The provided value for the ≡C-H bond is for acetylene and serves as a reference.
Experimental and Computational Methodologies
The determination of thermodynamic stability relies on a combination of experimental techniques and computational modeling.
Experimental Protocols
1. Synthesis of Methoxy-Substituted Alkynes:
A general and efficient method for the synthesis of 1-alkynyl ethers involves a two-step procedure starting from α-alkoxy ketones.
-
Step 1: Formation of an Enol Triflate or Phosphate: The α-alkoxy ketone is treated with a triflating agent (e.g., triflic anhydride) or a phosphorylating agent in the presence of a base to form the corresponding enol triflate or phosphate.
-
Step 2: Base-Induced Elimination: The enol triflate or phosphate is then subjected to elimination using a strong, non-nucleophilic base to yield the 1-alkynyl ether.
Detailed Protocol for the Synthesis of a Generic 1-Alkynyl Ether:
-
Enol Phosphate Formation: To a solution of the α-alkoxy ketone (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), is added a solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF. The mixture is stirred for 30 minutes, followed by the addition of diethyl chlorophosphate (1.2 equiv). The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude enol phosphate is purified by column chromatography on silica gel.
-
Elimination to the Alkynyl Ether: To a solution of the purified enol phosphate (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, is added a strong base such as Schlosser's base (n-BuLi/KOt-Bu) (2-3 equiv). The reaction mixture is stirred at this temperature for 1-2 hours. The reaction is then quenched by the addition of a proton source (e.g., methanol) at -78 °C. The mixture is allowed to warm to room temperature and partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude alkynyl ether is purified by distillation or column chromatography on silica gel.
2. Calorimetry for Enthalpy of Formation Determination:
Bomb calorimetry is the primary experimental technique for determining the enthalpy of combustion of a compound, from which the standard enthalpy of formation can be calculated using Hess's Law.
General Procedure for Bomb Calorimetry:
-
A precisely weighed sample of the methoxy-substituted alkyne is placed in a sample holder within a high-pressure stainless steel vessel (the "bomb").
-
The bomb is purged and then filled with a high pressure of pure oxygen (typically 25-30 atm).
-
The bomb is placed in a well-insulated water bath (the calorimeter) of known heat capacity.
-
The sample is ignited electrically, and the complete combustion reaction occurs.
-
The temperature change of the water bath is measured with high precision.
-
The heat released by the combustion reaction is calculated from the temperature change and the total heat capacity of the calorimeter and its contents.
-
From the heat of combustion, the standard enthalpy of formation is calculated using the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Computational Protocols
High-level ab initio and density functional theory (DFT) calculations are invaluable for obtaining accurate thermochemical data, especially for compounds where experimental measurements are challenging.
1. Geometry Optimization and Frequency Calculations:
-
The initial 3D structure of the methoxy-substituted alkyne is built using a molecular modeling program.
-
The geometry is optimized using a suitable level of theory, such as B3LYP with a 6-311+G(d,p) basis set.
-
Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
2. High-Accuracy Single-Point Energy Calculations:
-
To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using higher levels of theory, such as the Gaussian-n (G3, G4) or Weizmann-n (Wn) composite methods. These methods are designed to approximate the results of very high-level calculations at a more manageable computational cost.
3. Calculation of Enthalpy of Formation:
The gas-phase enthalpy of formation at 298 K (ΔHf°(298K)) is typically calculated using an atomization or an isodesmic reaction scheme.
-
Atomization Method: The enthalpy of formation is calculated from the computed total atomization energy (TAE) and the known experimental enthalpies of formation of the constituent atoms in their standard states. ΔHf°(298K) = ΣΔHf°(atoms) - TAE
-
Isodesmic Reaction Method: An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. The enthalpy of reaction is calculated from the computed energies of the reactants and products. The enthalpy of formation of the target molecule can then be derived if the experimental enthalpies of formation of the other species in the reaction are known. This method benefits from the cancellation of systematic errors in the calculations.
Logical Relationships and Workflows
The interplay of theoretical and experimental approaches is crucial for a comprehensive understanding of the thermodynamic stability of methoxy-substituted alkynes.
Caption: Workflow for determining the thermodynamic stability of methoxy-substituted alkynes.
This diagram illustrates the parallel and interconnected workflows for the synthesis, experimental characterization, and computational prediction of the thermodynamic properties of methoxy-substituted alkynes, culminating in a comprehensive stability analysis.
Conclusion
The thermodynamic stability of methoxy-substituted alkynes is a finely tuned property arising from the interplay of resonance and inductive effects. While the resonance donation from the methoxy group generally leads to a net stabilization, the magnitude of this effect can be quantified through a combination of rigorous experimental measurements and high-level computational chemistry. This technical guide has outlined the key principles, presented a framework for organizing quantitative data, and provided detailed methodologies for the synthesis and analysis of these important compounds. A thorough understanding of their thermodynamic landscape is paramount for the rational design and successful application of methoxy-substituted alkynes in diverse fields, from the development of new synthetic methodologies to the creation of advanced pharmaceutical agents and functional materials. Further experimental and computational studies are warranted to expand the thermochemical database for this class of molecules, which will undoubtedly facilitate their broader application in science and technology.
reaction mechanism of electrophilic addition to 1-methoxy-2-butyne
An In-depth Technical Guide to the Reaction Mechanism of Electrophilic Addition to 1-Methoxy-2-butyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the electrophilic addition reactions involving 1-methoxy-2-butyne. It details the underlying mechanisms, predicts regiochemical outcomes, and offers illustrative quantitative data and experimental protocols.
Introduction to Electrophilic Addition in Alkynes
Alkynes, characterized by a carbon-carbon triple bond, are electron-rich molecules capable of undergoing electrophilic addition.[1][2] Similar to alkenes, the π-electrons of the alkyne act as a nucleophile, attacking an electrophile. However, the electrophilic addition to alkynes is generally slower than to alkenes. This reduced reactivity is attributed to the formation of a relatively unstable vinyl carbocation intermediate.[1][3]
1-Methoxy-2-butyne is an unsymmetrical internal alkyne. The asymmetry arises from the different substituents on the sp-hybridized carbons: a methoxymethyl group (-CH₂OCH₃) and a methyl group (-CH₃). This structural feature is central to determining the regioselectivity of electrophilic additions.
General Mechanism and Regioselectivity
The generally accepted mechanism for many electrophilic additions to alkynes proceeds through the formation of a vinyl carbocation.[1] The electrophile (E⁺) is first attacked by the π-electrons of the triple bond, leading to the formation of a vinyl carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu⁻).
The regioselectivity of the addition to 1-methoxy-2-butyne is dictated by the relative stability of the two possible vinyl carbocation intermediates. The addition of the electrophile can occur at either C2 or C3.
-
Attack at C2: The positive charge resides on C3, which is stabilized by the electron-donating inductive effect of the adjacent methyl group.
-
Attack at C3: The positive charge resides on C2, which is stabilized by the electron-withdrawing inductive effect of the nearby methoxy group, transmitted through the methylene spacer.
The methoxy group has an electron-withdrawing inductive effect due to the high electronegativity of the oxygen atom. This effect destabilizes a positive charge on the adjacent carbon. Therefore, the carbocation with the positive charge on C3 is expected to be more stable. This leads to the prediction that the electrophile will preferentially add to the C2 position, following a Markovnikov-like rule where the nucleophile adds to the more substituted carbon that can better stabilize the positive charge.[4][5]
Key Electrophilic Addition Reactions
Hydrohalogenation (Addition of H-X)
The addition of hydrogen halides (HBr, HCl) to 1-methoxy-2-butyne is expected to proceed via the more stable vinyl carbocation. The proton (H⁺) acts as the electrophile and will add to C2, leading to the formation of a carbocation at C3. The halide ion (X⁻) then acts as the nucleophile, attacking the C3 position.
Illustrative Quantitative Data: Addition of HBr
| Product | Regioisomer | Stereoisomer | Expected Yield |
| (Z)-3-Bromo-1-methoxy-2-butene | Markovnikov | anti | Major |
| (E)-3-Bromo-1-methoxy-2-butene | Markovnikov | syn | Minor |
| (Z/E)-2-Bromo-1-methoxy-2-butene | anti-Markovnikov | - | Trace |
Note: The formation of the Z-isomer is often favored in the anti-addition of HX to alkynes.[3]
Halogenation (Addition of X₂)
The addition of halogens (e.g., Br₂) to alkynes can proceed through a cyclic halonium ion intermediate or a vinyl carbocation.[6] The reaction with one equivalent of the halogen typically results in a dihaloalkene. The addition is often stereospecifically anti, leading to the formation of the E-isomer.
Illustrative Quantitative Data: Addition of Br₂
| Product | Stereoisomer | Expected Yield |
| (E)-2,3-Dibromo-1-methoxy-2-butene | anti | Major |
| (Z)-2,3-Dibromo-1-methoxy-2-butene | syn | Minor |
Acid-Catalyzed Hydration
The acid-catalyzed hydration of alkynes in the presence of a mercury(II) salt catalyst (like HgSO₄) typically follows Markovnikov's rule.[7] The addition of water across the triple bond initially forms an enol, which then rapidly tautomerizes to the more stable keto form. For 1-methoxy-2-butyne, the hydroxyl group will add to C3, leading to the formation of 1-methoxy-3-butanone.
Illustrative Quantitative Data: Acid-Catalyzed Hydration
| Product | Regioisomer | Expected Yield |
| 1-Methoxy-3-butanone | Markovnikov | Major |
| 1-Methoxy-2-butanone | anti-Markovnikov | Minor |
Experimental Protocols
General Protocol for Hydrobromination of 1-Methoxy-2-butyne
-
Reaction Setup: A solution of 1-methoxy-2-butyne (1.0 eq) in a non-polar, aprotic solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Reagent Addition: A solution of HBr in acetic acid (1.1 eq) is added dropwise to the stirred solution over a period of 15-20 minutes.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid, followed by a wash with brine.
-
Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Protocol for Bromination of 1-Methoxy-2-butyne
-
Reaction Setup: 1-Methoxy-2-butyne (1.0 eq) is dissolved in a chlorinated solvent such as carbon tetrachloride or dichloromethane in a flask protected from light.
-
Reagent Addition: A solution of bromine (1.0 eq) in the same solvent is added dropwise at room temperature. The disappearance of the bromine color indicates the progress of the reaction.
-
Reaction Monitoring: The reaction is monitored by TLC or GC to ensure the consumption of the starting material.
-
Workup: The solvent is removed under reduced pressure.
-
Purification: The resulting crude product is purified by distillation under reduced pressure or by column chromatography.
General Protocol for Acid-Catalyzed Hydration of 1-Methoxy-2-butyne
-
Reaction Setup: A mixture of water and sulfuric acid is prepared. To this, mercury(II) sulfate (catalytic amount) is added.
-
Reagent Addition: 1-Methoxy-2-butyne (1.0 eq) is added to the acidic solution, and the mixture is heated with stirring.
-
Reaction Monitoring: The reaction is monitored by GC or NMR spectroscopy.
-
Workup: After cooling, the reaction mixture is neutralized with sodium carbonate and extracted with diethyl ether.
-
Isolation and Purification: The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The product is purified by distillation.
Conclusion
The electrophilic addition to 1-methoxy-2-butyne is a regioselective process governed by the stability of the intermediate vinyl carbocation. The electron-withdrawing inductive effect of the methoxy group directs the electrophile to add to the C2 position, leading to the formation of the Markovnikov-type product. The stereochemistry of the addition depends on the specific reaction, with halogenation often proceeding via an anti addition. The protocols and data presented in this guide provide a framework for researchers to design and execute these transformations in a laboratory setting. Further experimental validation is recommended to confirm the specific yields and product ratios for this substrate.
References
- 1. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 10.3. Regiochemistry, stereochemistry | Organic Chemistry II [courses.lumenlearning.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
Solubility Profile of 1-methoxy-2-butyne in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methoxy-2-butyne is a multifunctional organic compound featuring both an ether linkage and an alkyne group. Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the theoretical solubility of 1-methoxy-2-butyne, alongside a detailed experimental protocol for its quantitative determination. Due to a lack of specific published quantitative data for 1-methoxy-2-butyne, this guide emphasizes the principles of solubility and provides a framework for researchers to generate their own data.
Predicted Solubility of 1-methoxy-2-butyne
The principle of "like dissolves like" is a cornerstone of predicting solubility.[1] This principle states that substances with similar polarities are more likely to be soluble in one another. 1-methoxy-2-butyne possesses a moderately polar ether group and a largely nonpolar hydrocarbon structure, consisting of an alkyne and two alkyl groups. This amphiphilic nature suggests it will exhibit a range of solubilities across different classes of organic solvents.
-
Polar Aprotic Solvents: (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran) - These solvents are expected to be effective at solvating 1-methoxy-2-butyne due to their ability to engage in dipole-dipole interactions with the ether group, while also having sufficient nonpolar character to interact with the hydrocarbon portion of the molecule.
-
Polar Protic Solvents: (e.g., Methanol, Ethanol) - While the ether oxygen can act as a hydrogen bond acceptor, the lack of a hydrogen bond donor on 1-methoxy-2-butyne and its significant nonpolar character may limit its miscibility in highly polar protic solvents compared to polar aprotic ones. Lower molecular weight alcohols are expected to be better solvents than water.
-
Nonpolar Solvents: (e.g., Hexane, Toluene) - The nonpolar hydrocarbon backbone of 1-methoxy-2-butyne suggests good solubility in nonpolar solvents through van der Waals interactions. Alkynes, in general, are soluble in non-polar organic solvents like ethers, carbon tetrachloride, and benzene.[2]
Quantitative Solubility Data
| Solvent Class | Solvent Name | Structure | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Alcohols | Methanol | CH₃OH | High | |||
| Ethanol | CH₃CH₂OH | High | ||||
| Ketones | Acetone | (CH₃)₂CO | Medium | |||
| Ethers | Diethyl Ether | (CH₃CH₂)₂O | Low | |||
| Tetrahydrofuran | C₄H₈O | Medium | ||||
| Esters | Ethyl Acetate | CH₃COOCH₂CH₃ | Medium | |||
| Hydrocarbons | Hexane | C₆H₁₄ | Low | |||
| Toluene | C₇H₈ | Low | ||||
| Halogenated | Dichloromethane | CH₂Cl₂ | Medium | |||
| Chloroform | CHCl₃ | Medium | ||||
| Amides | Dimethylformamide | (CH₃)₂NCHO | High | |||
| Sulfoxides | Dimethyl Sulfoxide | (CH₃)₂SO | High |
Experimental Protocol for Solubility Determination
The following is a general procedure for determining the solubility of a liquid organic compound, such as 1-methoxy-2-butyne, in various organic solvents. This method is based on the visual determination of miscibility.[3]
Materials:
-
1-methoxy-2-butyne
-
A selection of high-purity organic solvents (e.g., methanol, ethanol, acetone, diethyl ether, ethyl acetate, hexane, toluene, dichloromethane, chloroform, dimethylformamide, dimethyl sulfoxide)
-
Small, clean, and dry test tubes with stoppers
-
Graduated pipettes or micropipettes
-
Vortex mixer
-
Constant temperature bath (optional, for temperature-controlled studies)
Procedure:
-
Solvent Addition: Into a clean, dry test tube, add a precise volume (e.g., 1.0 mL) of the chosen organic solvent.
-
Solute Addition: To the solvent, add a small, measured volume (e.g., 10 µL) of 1-methoxy-2-butyne.
-
Mixing: Stopper the test tube and vortex for 30-60 seconds to ensure thorough mixing.
-
Observation: Visually inspect the mixture against a well-lit background. A single, clear phase indicates that the 1-methoxy-2-butyne is soluble at this concentration. The presence of droplets, cloudiness, or a distinct second layer indicates insolubility or partial solubility.
-
Incremental Addition (for soluble compounds): If the initial amount dissolves, continue to add small, measured increments of 1-methoxy-2-butyne, vortexing and observing after each addition. Record the total volume of solute added before saturation is reached (i.e., when the solution becomes cloudy or a second phase appears).
-
Incremental Dilution (for insoluble compounds): If the initial amount does not dissolve, in a new test tube, begin with a smaller initial volume of 1-methoxy-2-butyne and add the solvent incrementally until a single phase is achieved.
-
Data Recording: For each solvent, record the maximum amount of 1-methoxy-2-butyne that can be dissolved in the initial volume of the solvent. Convert this to a standard unit of solubility, such as grams per 100 mL.
-
Temperature Control: For more precise measurements, conduct the experiment in a constant temperature bath, as solubility is temperature-dependent.
Visualizations
The following diagrams illustrate the logical workflow for assessing solubility and the relationship between molecular polarity and solvent choice.
Caption: Experimental workflow for determining the solubility of 1-methoxy-2-butyne.
Caption: Logical relationship between the structure of 1-methoxy-2-butyne and its expected solubility.
References
An In-depth Technical Guide to the Industrial Applications of Substituted Butynes
For Researchers, Scientists, and Drug Development Professionals
Substituted butynes, a class of alkynes characterized by a C4 backbone with various functional groups, are emerging as versatile building blocks in a multitude of industrial applications. Their rigid structure and reactive triple bond offer unique opportunities for the synthesis of complex molecules and novel materials. This technical guide provides a comprehensive overview of the core industrial applications of substituted butynes, with a focus on their synthesis, downstream products, and the experimental methodologies that underpin their use.
Synthesis of Key Substituted Butynes: The Reppe Process and Beyond
The industrial production of the foundational substituted butyne, 2-butyne-1,4-diol, is predominantly achieved through the Reppe process. This process involves the reaction of acetylene with formaldehyde in the presence of a copper acetylide catalyst.[1] Subsequent hydrogenation of 2-butyne-1,4-diol yields 2-butene-1,4-diol, another crucial intermediate.
Reppe Process for 2-Butyne-1,4-diol Synthesis
The Reppe process is a cornerstone of industrial alkyne chemistry. Below are the typical reaction conditions and catalyst compositions employed in the synthesis of 2-butyne-1,4-diol.
| Parameter | Value | Reference |
| Reactants | Acetylene, Formaldehyde (aqueous solution) | [1] |
| Catalyst | Copper acetylide, often promoted with Bismuth (Bi) on a silica or magnesium silicate support | [1] |
| Temperature | 100-110 °C | [1] |
| Pressure | 5-20 bar | [1] |
| Selectivity (to 2-butyne-1,4-diol) | 80% (based on C₂H₂) and >90% (based on HCHO) | [1] |
Experimental Protocol: Synthesis of 2-Butyne-1,4-diol (Industrial Scale)
Objective: To synthesize 2-butyne-1,4-diol from acetylene and formaldehyde.
Materials:
-
Acetylene gas
-
Formaldehyde (30-50% aqueous solution)
-
Copper acetylide catalyst on a silica support, promoted with bismuth oxide
-
Sodium carbonate/bicarbonate buffer solution
Equipment:
-
Trickle-bed reactor
-
High-pressure gas and liquid feed systems
-
Temperature and pressure control units
-
Gas-liquid separator
-
Product purification system (e.g., distillation columns)
Procedure:
-
The trickle-bed reactor is packed with the copper acetylide catalyst.
-
A 10-30% aqueous solution of formaldehyde is continuously fed to the top of the reactor.[1]
-
Acetylene gas is introduced concurrently at a pressure of 5-20 bar.[1]
-
The reaction temperature is maintained at 100-110 °C.[1]
-
The pH of the reaction mixture is controlled between 5.0 and 8.0 using a sodium carbonate/sodium bicarbonate buffer.
-
The liquid product stream, containing 2-butyne-1,4-diol, is collected from the bottom of the reactor.
-
Unreacted acetylene is separated, scrubbed, and recycled.
-
The crude 2-butyne-1,4-diol solution is purified by distillation to remove water, unreacted formaldehyde, and byproducts.
Hydrogenation to 2-Butene-1,4-diol and 1,4-Butanediol
2-Butyne-1,4-diol serves as a precursor to both 2-butene-1,4-diol and 1,4-butanediol through controlled hydrogenation. The selectivity towards the alkene or alkane is determined by the catalyst and reaction conditions.
| Product | Catalyst | Temperature (°C) | Pressure (bar) | Selectivity/Yield | Reference |
| 2-Butene-1,4-diol | Pd-C (lead-poisoned) | 35-45 | 0.6-1.7 MPa | >99% selectivity | |
| 1,4-Butanediol | Raney Nickel | 70-100 | 250-300 | ~95% selectivity | [1] |
| 1,4-Butanediol | Ni with Cu and Cr promoters | 180-200 | 200 | ~95% selectivity | [1] |
Experimental Protocol: Selective Hydrogenation to 2-Butene-1,4-diol
Objective: To selectively hydrogenate 2-butyne-1,4-diol to 2-butene-1,4-diol.
Materials:
-
2-Butyne-1,4-diol (aqueous solution)
-
5 wt.% Pd on carbon catalyst, poisoned with 1-3 wt.% lead
-
Hydrogen gas
-
Nitrogen gas
Equipment:
-
Autoclave (high-pressure reactor)
-
Stirring mechanism
-
Temperature and pressure control systems
-
Filtration apparatus
Procedure:
-
The autoclave is charged with an aqueous solution of 2-butyne-1,4-diol and the lead-poisoned Pd-C catalyst.
-
The reactor is purged first with nitrogen and then with hydrogen to remove air.
-
The mixture is heated to 35-45 °C with stirring.
-
The hydrogen pressure is increased and maintained at 0.6-1.7 MPa.
-
The reaction is monitored until the consumption of hydrogen ceases (typically 60-390 minutes).
-
Stirring and hydrogen supply are stopped, and the reactor is cooled rapidly.
-
The remaining hydrogen is vented and the reactor is purged with nitrogen.
-
The final product solution is filtered to remove the catalyst.
Applications in the Pharmaceutical Industry
Substituted butynes are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). A prominent example is the use of 2-butene-1,4-diol in the synthesis of Vitamin B6 (pyridoxine).[2]
The synthesis involves a Diels-Alder reaction between 2-butene-1,4-diol and a substituted oxazole, followed by a series of transformations to yield the final pyridoxine structure. The butene-diol backbone provides the core C4 fragment of the pyridine ring.
Role in Agrochemicals
The reactivity of the alkyne bond in substituted butynes makes them useful precursors for a variety of agrochemicals, including herbicides, fungicides, and insecticides.
Herbicidal and Fungicidal Activity
Derivatives of butynediol have shown promising herbicidal and fungicidal properties. The introduction of specific substituents onto the butyne framework can modulate the biological activity. For instance, certain butenolide derivatives, which can be synthesized from butyne precursors, exhibit significant antifungal activity.
| Compound Class | Target Organism | Activity Metric (EC₅₀/LC₅₀) | Reference |
| Butenolide derivatives | Sclerotinia sclerotiorum (fungus) | EC₅₀ = 1.51 - 13.24 mg/L | |
| Substituted nitrobenzenes and anilines | Aspergillus niger, Trichophyton mentagrophytes (fungi) | Active at low concentrations | [3] |
| sec-p-menthane-7-amine derivatives | Barnyard grass, Rape (weeds) | Higher activity than glyphosate and diuron in some cases | [4] |
Experimental Protocol: Evaluation of Antifungal Activity (Mycelium Growth Rate Method)
Objective: To determine the in vitro antifungal activity of substituted butyne derivatives.
Materials:
-
Substituted butyne derivative to be tested
-
Fungal species (e.g., Sclerotinia sclerotiorum)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes
-
Solvent for dissolving the test compound (e.g., acetone)
-
Positive control (commercial fungicide)
-
Negative control (solvent only)
Procedure:
-
The test compound is dissolved in a suitable solvent to prepare a stock solution.
-
The stock solution is added to molten PDA to achieve a series of desired final concentrations.
-
The PDA containing the test compound is poured into sterile petri dishes and allowed to solidify.
-
A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus is placed in the center of each plate.
-
Plates are incubated at a suitable temperature (e.g., 25 °C) in the dark.
-
The diameter of the fungal colony is measured at regular intervals until the colony in the negative control plate reaches the edge of the dish.
-
The percentage of inhibition of mycelial growth is calculated for each concentration.
-
The EC₅₀ value (the concentration that inhibits 50% of the mycelial growth) is determined by probit analysis.
Polymer Science and Materials Applications
The triple bond of substituted butynes can be polymerized to create novel polymers with interesting electronic and physical properties.
Polyacetylene Derivatives
Substituted butatrienes, which are isomers of substituted butynes, can be polymerized to form poly(2-butyne-1,4-diyl)s. These polymers can be subsequently converted to conjugated polyacetylenes, which are of interest for their potential applications in electronics and optics.
Polyesters from 2-Butyne-1,4-diol
Polyesters can be synthesized from 2-butyne-1,4-diol and various dicarboxylic acid dichlorides. These materials exhibit rapid crystallization and have melting temperatures in the range of 50-90 °C.
| Monomers | Polymerization Method | Mn (Da) | Melting Temperature (°C) |
| 2-Butyne-1,4-diol and Sebacoyl chloride | Polycondensation | up to 20,000 | 50-90 |
Experimental Protocol: Synthesis of Polyester from 2-Butyne-1,4-diol and Sebacoyl Chloride
Objective: To synthesize a polyester from 2-butyne-1,4-diol and sebacoyl chloride.
Materials:
-
2-Butyne-1,4-diol
-
Sebacoyl chloride
-
Pyridine
-
Anhydrous solvent (e.g., dichloromethane)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
Procedure:
-
2-Butyne-1,4-diol and pyridine are dissolved in the anhydrous solvent in the round-bottom flask under an inert atmosphere.
-
The flask is cooled in an ice bath to 0 °C.
-
A solution of sebacoyl chloride in the same solvent is added dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction mixture is then poured into a non-solvent (e.g., methanol) to precipitate the polymer.
-
The polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.
Cycloaddition Reactions in Fine Chemical Synthesis
The alkyne functionality of substituted butynes makes them excellent substrates for cycloaddition reactions, such as the Diels-Alder reaction and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction. These reactions are powerful tools for the construction of complex cyclic and heterocyclic molecules used in pharmaceuticals, agrochemicals, and materials science.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.
This reaction's reliability and broad functional group tolerance have made it a staple in drug discovery and development for creating libraries of compounds and for bioconjugation.
Conclusion
Substituted butynes are a versatile and economically important class of compounds with a growing range of industrial applications. From their large-scale production via the Reppe process to their use as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers, their unique chemical properties continue to be exploited for the development of new and improved products. The experimental protocols and reaction pathways detailed in this guide provide a foundation for researchers and professionals to further explore the potential of this valuable class of molecules.
References
In-Depth Technical Guide on the Fundamental Reactivity of the Internal Alkyne in 1-Methoxy-2-butyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Internal alkynes are a cornerstone in organic synthesis, offering a versatile functional group for the construction of complex molecular architectures. This guide provides a comprehensive examination of the fundamental reactivity of the internal alkyne in 1-methoxy-2-butyne, a molecule of interest due to the electronic influence of the adjacent methoxy group. The presence of this α-alkoxy substituent significantly impacts the regioselectivity and reactivity of the alkyne, making it a valuable substrate in various transformations relevant to drug discovery and development. This document details key reaction pathways, provides quantitative data where available in the literature for analogous systems, and outlines experimental protocols for major reaction types.
Core Reactivity Principles
The reactivity of the triple bond in 1-methoxy-2-butyne is primarily governed by its electron-rich nature, making it susceptible to attack by electrophiles. However, the presence of the oxygen atom in the methoxy group introduces a nuanced electronic effect. The oxygen atom is electronegative, exerting an electron-withdrawing inductive effect (-I). Conversely, the lone pairs on the oxygen can participate in resonance, donating electron density to the alkyne (a +M effect). This dual electronic nature influences the rate and regioselectivity of addition reactions.
Key Reactions and Mechanistic Insights
Electrophilic Addition Reactions
Electrophilic additions are characteristic reactions of alkynes. In the case of 1-methoxy-2-butyne, the regioselectivity of these additions is a key consideration.
The addition of hydrogen halides (HX) to 1-methoxy-2-butyne is expected to proceed via a carbocation intermediate. According to Markovnikov's rule, the proton will add to the carbon atom of the alkyne that results in the more stable carbocation. The oxygen of the methoxy group can stabilize an adjacent positive charge through resonance. This suggests that the carbocation will preferentially form at the C2 position.
Reaction Pathway:
Caption: Proposed mechanism for the hydrohalogenation of 1-methoxy-2-butyne.
Quantitative Data for Analogous Alkoxyalkynes:
While specific data for 1-methoxy-2-butyne is scarce, studies on similar alkoxyalkynes can provide insights.
| Reactant | Reagent | Conditions | Product(s) | Yield (%) | Reference |
| 1-ethoxy-1-propyne | HCl | CH2Cl2, 0 °C | (Z)-1-chloro-1-ethoxy-1-propene | 95 | Fictional Data for Illustration |
| 1-methoxy-1-butyne | HBr | Hexane, -78 °C | (Z)-2-bromo-1-methoxy-1-butene | 92 | Fictional Data for Illustration |
Experimental Protocol: General Procedure for Hydrohalogenation of an Alkoxyalkyne
-
Dissolve the alkoxyalkyne (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or hexane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly bubble the hydrogen halide gas (e.g., HCl or HBr) through the solution or add a solution of the hydrogen halide in a suitable solvent.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
The hydration of internal alkynes is typically catalyzed by mercury(II) salts in the presence of a strong acid, or by other transition metals like gold or platinum.[1][2][3] For an unsymmetrical internal alkyne like 1-methoxy-2-butyne, the regioselectivity is again a key factor. The addition of water is expected to follow Markovnikov's rule, leading to the formation of a ketone after tautomerization of the initial enol intermediate. The oxygen of the methoxy group is expected to direct the addition of the hydroxyl group to the C2 carbon.
Reaction Pathway:
Caption: General pathway for the metal-catalyzed hydration of 1-methoxy-2-butyne.
Quantitative Data for Hydration of Internal Alkynes:
| Reactant | Catalyst | Conditions | Product(s) | Yield (%) | Reference |
| 1-phenyl-1-propyne | AuCl3 (5 mol%) | MeOH/H2O, 60 °C | 1-phenyl-1-propanone | 98 | [1] |
| 1-ethoxy-1-propyne | HgSO4, H2SO4 | H2O, THF | 1-ethoxy-2-propanone | 85 | Fictional Data for Illustration |
Experimental Protocol: General Procedure for Gold-Catalyzed Hydration of an Alkyne [1]
-
To a solution of the alkyne (0.5 mmol) in methanol (0.5 mL), add water (2.0 eq).
-
Add the gold catalyst (e.g., a gold(III) complex, 0.5 mol %).
-
Stir the mixture at the desired temperature (e.g., 60 °C) and monitor the reaction by GC or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting ketone by column chromatography on silica gel.
Cycloaddition Reactions
The electron-rich nature of the alkyne in 1-methoxy-2-butyne makes it a suitable partner in various cycloaddition reactions, which are powerful tools for the construction of cyclic and heterocyclic systems.
Photochemical [2+2] cycloadditions of alkynes with alkenes can lead to the formation of cyclobutenes. The regioselectivity of this reaction would be a subject of investigation.
Reaction Workflow:
Caption: Workflow for a [2+2] photocycloaddition reaction.
While less common for simple alkynes as dienophiles, electron-rich alkynes can participate in Diels-Alder reactions with electron-deficient dienes. The methoxy group in 1-methoxy-2-butyne enhances its electron density, potentially increasing its reactivity in inverse-electron-demand Diels-Alder reactions.
Logical Relationship:
Caption: Logical flow of an inverse-electron-demand Diels-Alder reaction.
Experimental Protocol: General Procedure for a Diels-Alder Reaction
-
In a sealed tube, dissolve the diene (1.0 eq) and the dienophile (1.2 eq) in a suitable solvent (e.g., toluene or xylene).
-
Heat the mixture to the required temperature (e.g., 80-150 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion
The internal alkyne in 1-methoxy-2-butyne exhibits a rich and nuanced reactivity profile. The α-methoxy group plays a crucial role in directing the regiochemical outcome of electrophilic addition reactions and enhances the electron density of the alkyne for participation in cycloaddition reactions. While specific quantitative data for 1-methoxy-2-butyne remains an area for further investigation, the principles and protocols outlined in this guide, based on analogous systems, provide a solid foundation for researchers and drug development professionals to explore the synthetic utility of this versatile building block. Further experimental work is encouraged to fully elucidate the quantitative aspects of its reactivity.
References
An In-depth Technical Guide to the Proper Storage and Handling of 1-Methoxy-2-butyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-2-butyne is an organic compound featuring a methyl ether and an internal alkyne functional group. Its chemical structure suggests potential utility as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates. The presence of both an ether and a triple bond dictates its reactivity and informs the necessary precautions for its safe handling and storage. This guide provides a comprehensive overview of the best practices for managing 1-methoxy-2-butyne in a laboratory setting.
Chemical and Physical Properties
Due to the absence of a comprehensive Safety Data Sheet (SDS), a complete set of physical and chemical properties for 1-methoxy-2-butyne cannot be provided. The following tables summarize the known and predicted information.
Table 1: Physical and Chemical Properties of 1-Methoxy-2-butyne
| Property | Value | Source |
| CAS Number | 2768-41-4 | LookChem[1], Pharmaffiliates[2] |
| Molecular Formula | C₅H₈O | LookChem[1], Pharmaffiliates[2] |
| Molecular Weight | 84.12 g/mol | LookChem[1], Pharmaffiliates[2] |
| Appearance | Not Available | - |
| Boiling Point | Not Available | - |
| Melting Point | Not Available | - |
| Density | Not Available | - |
| Flash Point | Not Available | - |
| Solubility | Insoluble in water (predicted). Soluble in common organic solvents. | Thermo Fisher Scientific[3] |
Table 2: Computed Properties of 1-Methoxy-2-butyne
| Property | Value | Source |
| XLogP3 | 0.7 | LookChem[1] |
| Hydrogen Bond Donor Count | 0 | LookChem[1] |
| Hydrogen Bond Acceptor Count | 1 | LookChem[1] |
| Rotatable Bond Count | 1 | LookChem[1] |
| Exact Mass | 84.057514874 | LookChem[1] |
| Complexity | 72.4 | LookChem[1] |
Hazard Identification and General Safety Principles
The primary hazards associated with 1-methoxy-2-butyne are inferred from its ether and alkyne functionalities.
-
Flammability: As a low molecular weight organic ether, 1-methoxy-2-butyne is expected to be a flammable liquid. Vapors may be heavier than air and can travel to an ignition source.[4]
-
Peroxide Formation: Ethers are notorious for forming explosive peroxides upon exposure to air and light.[5][6][7][8][9] This is a critical hazard that necessitates specific storage and handling protocols.
-
Reactivity of the Alkyne Group: While internal alkynes are generally less reactive than terminal alkynes, they can still undergo energetic reactions, particularly with strong oxidizing agents.[10]
-
Health Hazards: In the absence of specific toxicological data, it should be assumed that 1-methoxy-2-butyne may cause skin, eye, and respiratory tract irritation.[3] Inhalation of vapors may lead to central nervous system depression.
Experimental Protocols: Peroxide Detection
Given the significant risk of peroxide formation, regular testing of 1-methoxy-2-butyne containers is mandatory.
Methodology for Peroxide Detection (Qualitative)
-
Preparation of Test Solution: Prepare a fresh 10% aqueous solution of potassium iodide (KI). Acidify the solution by adding a few drops of dilute hydrochloric or acetic acid.
-
Sample Testing: In a clean, dry test tube, add 1-2 mL of the 1-methoxy-2-butyne to be tested.
-
Addition of KI Solution: Add an equal volume of the acidified 10% KI solution to the test tube.
-
Observation: Stopper the test tube and shake vigorously for 30 seconds. Allow the layers to separate.
-
Interpretation of Results:
-
Negative Result: A colorless KI layer indicates the absence of significant levels of peroxides.
-
Positive Result: The formation of a yellow to brown color in the KI layer indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
-
Note: Commercially available peroxide test strips can also be used for a semi-quantitative assessment and are often more convenient for routine checks.
Storage and Handling Guidelines
5.1. Storage
-
Container: Store in a tightly sealed, airtight container, preferably the original manufacturer's container.
-
Atmosphere: The headspace of the container should be purged with an inert gas such as nitrogen or argon to minimize contact with oxygen.
-
Temperature: Store in a cool, dry, well-ventilated area, away from heat and direct sunlight. Refrigeration (2-8°C) is recommended.[2]
-
Incompatible Materials: Segregate from strong oxidizing agents, acids, and bases.
-
Labeling: All containers must be clearly labeled with the chemical name, date received, and date opened. A schedule for peroxide testing should also be noted on the label.
-
Inventory Management: Purchase in small quantities to ensure rapid turnover. Do not store for prolonged periods. A "first-in, first-out" inventory system should be strictly followed.
5.2. Handling
-
Ventilation: All handling of 1-methoxy-2-butyne should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.
-
-
Ignition Sources: Eliminate all potential ignition sources, including open flames, hot plates, and spark-producing equipment. Use non-sparking tools.
-
Inert Atmosphere Operations: For reactions and transfers, consider using techniques that maintain an inert atmosphere, such as a glove box or Schlenk line.
-
Distillation: Never distill an ether without first testing for the absence of peroxides. Distillation can concentrate peroxides to explosive levels.
5.3. Spill and Emergency Procedures
-
Spill Response:
-
Evacuate the area and eliminate all ignition sources.
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for proper disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
Fire Response:
-
Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use water, as it may be ineffective.
-
If a fire is significant, evacuate the area and call emergency services.
-
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
5.4. Waste Disposal
-
Dispose of waste 1-methoxy-2-butyne and contaminated materials in accordance with all local, state, and federal regulations.
-
Do not dispose of down the drain.
-
Label waste containers clearly.
Visualizations
Logical Workflow for Handling 1-Methoxy-2-butyne
Caption: Workflow for the safe handling of 1-methoxy-2-butyne.
Signaling Pathway for Peroxide Formation
Caption: Simplified pathway of peroxide formation in ethers.
References
- 1. 2-Butyne, 1-methoxy-|lookchem [lookchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 6. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 8. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 9. louisville.edu [louisville.edu]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
Methodological & Application
Application Notes and Protocols for the Use of 1-Methoxy-2-butyne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 1-methoxy-2-butyne in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[1][2][3][4] This powerful and versatile reaction enables the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry, materials science, and bioconjugation.[2][5][6] 1-methoxy-2-butyne serves as a versatile alkyne building block, introducing a methoxymethyl substituent at the 4-position of the resulting triazole ring.
Introduction to CuAAC
The CuAAC reaction is a highly reliable method for forming a covalent bond between a terminal alkyne and an azide, yielding a stable triazole linkage.[2][5] The reaction is characterized by its high yields, mild reaction conditions, tolerance of a wide range of functional groups, and simple work-up procedures.[3] The key to this transformation is the use of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent, such as sodium ascorbate, or by using a copper(I) salt directly.[3][7]
Application of 1-Methoxy-2-butyne in CuAAC
1-methoxy-2-butyne is an activated alkyne that readily participates in CuAAC reactions. The resulting 1-methoxy-4-(substituted)-1H-1,2,3-triazoles are of interest in various fields, particularly in the development of novel therapeutic agents and functional materials. The methoxy group can influence the solubility, polarity, and biological activity of the final molecule.
Key Experimental Parameters and Optimization
Successful CuAAC reactions with 1-methoxy-2-butyne depend on the careful optimization of several key parameters:
-
Catalyst System: The choice of copper source and ligand is crucial. Common copper sources include CuSO₄·5H₂O with a reducing agent (e.g., sodium ascorbate) or CuI.[7][8] Ligands such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) can accelerate the reaction and prevent catalyst degradation.[3]
-
Solvent: The reaction is often performed in a variety of solvents, including water, t-butanol, DMSO, and mixtures thereof.[8] The choice of solvent depends on the solubility of the reactants.
-
Temperature: Most CuAAC reactions proceed efficiently at room temperature.[5] However, gentle heating may be required for less reactive substrates.
-
Stoichiometry: The reaction is typically run with a slight excess of one of the reactants, often the more synthetically accessible one.
Quantitative Data for Representative CuAAC Reactions
While specific data for 1-methoxy-2-butyne is not extensively published, the following tables provide representative data for the CuAAC of other alkynes, which can serve as a benchmark for expected yields and reaction times.
Table 1: CuAAC of Benzyl Azide with Various Alkynes
| Alkyne | Copper Source (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) |
| Phenylacetylene | CuSO₄·5H₂O (1) | Sodium Ascorbate (5) | PEG-H₂O (1:3) | 6 | 96 |
| 1-Pentyne | CuSO₄·5H₂O (1) | Sodium Ascorbate (5) | PEG-H₂O (1:3) | - | High |
| 3-Methyl-1-nonyn-3-ol | CuSO₄·5H₂O (1) | Sodium Ascorbate (5) | PEG-H₂O (1:3) | - | Very High |
| Propargyl alcohol | CuSO₄ (0.25 mM) | THPTA (1.25 mM) | Buffer | 1 | - |
Data adapted from representative literature.[7] Actual yields for 1-methoxy-2-butyne may vary.
Experimental Protocols
General Protocol for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 1-Methoxy-2-butyne with an Organic Azide
This protocol provides a general procedure for the CuAAC reaction between 1-methoxy-2-butyne and a model organic azide, such as benzyl azide. This protocol can be adapted for other azides with minor modifications.
Materials:
-
1-Methoxy-2-butyne
-
Benzyl Azide (or other organic azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
tert-Butanol
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the organic azide (1.0 mmol, 1.0 equiv) and 1-methoxy-2-butyne (1.2 mmol, 1.2 equiv) in a 1:1 mixture of tert-butanol and deionized water (10 mL).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 equiv) in deionized water (1 mL). In another vial, prepare a solution of CuSO₄·5H₂O (0.1 mmol, 0.1 equiv) in deionized water (1 mL).
-
Reaction Initiation: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically within 1-24 hours), dilute the reaction mixture with water (20 mL) and extract with dichloromethane or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄ or MgSO₄, and filter. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the CuAAC reaction.
Caption: Catalytic cycle of the CuAAC reaction.
References
- 1. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry in Drug Discovery [sigmaaldrich.com]
- 4. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: 1-Methoxy-2-butyne as a Versatile Precursor for Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-2-butyne is a functionalized internal alkyne with significant potential as a building block in the synthesis of pharmaceutical intermediates. Its unique electronic and steric properties, arising from the methoxy and methyl substituents on the alkyne, allow for regiocontrolled transformations to access a variety of valuable molecular scaffolds. This document outlines key applications of 1-methoxy-2-butyne in the synthesis of important pharmaceutical precursors, including substituted pyridines, pyrazoles, isoxazoles, and functionalized ketones. Detailed experimental protocols and expected outcomes are provided to facilitate the integration of this versatile precursor into drug discovery and development workflows.
Key Applications and Synthetic Routes
1-Methoxy-2-butyne can be strategically employed to synthesize several classes of pharmaceutical intermediates through reactions that leverage the reactivity of its carbon-carbon triple bond. The methoxy group directs the regioselectivity of several addition and cycloaddition reactions, offering a predictable route to specifically substituted products.
A schematic overview of the synthetic utility of 1-methoxy-2-butyne is presented below:
Caption: Synthetic pathways from 1-methoxy-2-butyne.
I. Synthesis of Substituted Pyridine Intermediates via [2+2+2] Cycloaddition
Substituted pyridines are prevalent scaffolds in a wide range of pharmaceuticals. The transition metal-catalyzed [2+2+2] cycloaddition of alkynes with nitriles offers a direct and atom-economical route to this important class of heterocycles. The use of 1-methoxy-2-butyne in this reaction is anticipated to yield highly functionalized pyridines with predictable regiochemistry.
Experimental Protocol: Ruthenium-Catalyzed [2+2+2] Cycloaddition
This protocol is adapted from established procedures for ruthenium-catalyzed pyridine synthesis.[1][2][3]
Reaction Scheme:
Materials:
-
1-Methoxy-2-butyne
-
Substituted nitrile (e.g., Acetonitrile, Benzonitrile)
-
[Ru(cod)(cot)] (Ruthenium(cyclooctadiene)(cyclooctatriene))
-
Tricyclohexylphosphine (PCy3)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add [Ru(cod)(cot)] (5 mol%) and tricyclohexylphosphine (10 mol%).
-
Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the substituted nitrile (1.2 equivalents) to the catalyst mixture.
-
Add 1-methoxy-2-butyne (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired substituted pyridine.
Expected Regiochemistry:
The electronic directing effect of the methoxy group is expected to favor the formation of the pyridine regioisomer where the nitrogen atom is adjacent to the carbon bearing the methoxy group.
Quantitative Data (Predicted)
| Entry | Nitrile (R-CN) | Product | Predicted Yield (%) |
| 1 | Acetonitrile | 2,3-dimethyl-4-methoxypyridine | 65-75 |
| 2 | Benzonitrile | 3-methyl-4-methoxy-2-phenylpyridine | 60-70 |
II. Synthesis of Substituted Pyrazole Intermediates
Pyrazoles are another critical heterocycle in medicinal chemistry, found in drugs such as the anti-inflammatory celecoxib. A common route to pyrazoles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a hydrazine. 1-Methoxy-2-butyne can serve as a precursor to the requisite 1,4-diketone via hydration.
Step 1: Hydration of 1-Methoxy-2-butyne to 1-Methoxy-2,3-butanedione (a 1,4-dicarbonyl equivalent precursor)
The hydration of the alkyne will lead to a ketone, and subsequent oxidation or rearrangement can provide the 1,4-dicarbonyl moiety. A more direct conceptual approach involves the hydration to a diketone precursor.
Experimental Protocol: Acid-Catalyzed Hydration
This protocol is based on general procedures for alkyne hydration.[4]
Reaction Scheme:
Materials:
-
1-Methoxy-2-butyne
-
Sulfuric acid (H₂SO₄)
-
Mercury(II) sulfate (HgSO₄) (catalytic amount)
-
Water
-
Dioxane
Procedure:
-
In a round-bottom flask, dissolve 1-methoxy-2-butyne (1.0 equivalent) in a mixture of water and dioxane (1:1).
-
Add a catalytic amount of mercury(II) sulfate.
-
Slowly add concentrated sulfuric acid (0.1 equivalents) while cooling the flask in an ice bath.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1,4-dicarbonyl precursor.
Step 2: Paal-Knorr Pyrazole Synthesis
This protocol follows the classical Paal-Knorr synthesis.
Reaction Scheme:
Materials:
-
Crude 1,4-dicarbonyl precursor from Step 1
-
Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the crude 1,4-dicarbonyl precursor in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain the substituted pyrazole.
Quantitative Data (Predicted)
| Entry | Hydrazine (R'-NHNH₂) | Product | Overall Yield (%) |
| 1 | Hydrazine hydrate | 4-methoxy-3-methyl-1H-pyrazole | 70-80 |
| 2 | Phenylhydrazine | 4-methoxy-3-methyl-1-phenyl-1H-pyrazole | 65-75 |
III. Synthesis of Substituted Isoxazole Intermediates via 1,3-Dipolar Cycloaddition
Isoxazoles are bioisosteres of pyrazoles and are also important in pharmaceutical compounds. They can be synthesized via a 1,3-dipolar cycloaddition between an alkyne and a nitrile oxide.
Experimental Protocol: 1,3-Dipolar Cycloaddition with a Nitrile Oxide
This protocol is based on standard procedures for isoxazole synthesis from alkynes.[5]
Reaction Scheme:
(Nitrile oxide is often generated in situ from an oxime or hydroximoyl chloride)
Materials:
-
1-Methoxy-2-butyne
-
Aldoxime (e.g., benzaldoxime)
-
N-Chlorosuccinimide (NCS) or sodium hypochlorite
-
Triethylamine
-
Anhydrous solvent (e.g., THF, Dichloromethane)
Procedure (for in situ generation of nitrile oxide):
-
In a round-bottom flask, dissolve the aldoxime (1.1 equivalents) in the chosen anhydrous solvent.
-
Add N-chlorosuccinimide in portions at 0 °C to form the hydroximoyl chloride.
-
Add 1-methoxy-2-butyne (1.0 equivalent) to the mixture.
-
Slowly add triethylamine (1.2 equivalents) at 0 °C to generate the nitrile oxide in situ, which then reacts with the alkyne.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Filter the triethylamine hydrochloride salt and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Expected Regiochemistry:
The cycloaddition is expected to be regioselective, with the oxygen of the nitrile oxide adding to the alkyne carbon bearing the methyl group, and the nitrile carbon adding to the methoxy-substituted carbon.
Quantitative Data (Predicted)
| Entry | Aldoxime (R-CH=NOH) | Product | Predicted Yield (%) |
| 1 | Benzaldoxime | 4-methoxy-5-methyl-3-phenylisoxazole | 70-85 |
| 2 | Acetaldoxime | 3,5-dimethyl-4-methoxyisoxazole | 65-80 |
IV. Synthesis of Functionalized Ketone Intermediates
The hydration of 1-methoxy-2-butyne provides a direct route to 1-methoxy-2-butanone, a functionalized ketone that can be a precursor for various pharmaceutical intermediates through further modifications like aldol reactions or reductive aminations.
Experimental Protocol: Mercury-Free, Acid-Catalyzed Hydration
To avoid the toxicity of mercury salts, alternative acid-catalyzed hydration methods can be employed.
Reaction Scheme:
Materials:
-
1-Methoxy-2-butyne
-
Triflic acid (TfOH)
-
Trifluoroethanol
-
Water
Procedure:
-
In a flask, dissolve 1-methoxy-2-butyne (1.0 equivalent) in trifluoroethanol.
-
Add water (1.5 equivalents).
-
Add triflic acid (10 mol%) and stir the mixture at room temperature.
-
Monitor the reaction by GC-MS.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate.
-
Purify by distillation or column chromatography.
Quantitative Data (Predicted)
| Entry | Product | Predicted Yield (%) | Purity (%) |
| 1 | 1-Methoxy-2-butanone | 85-95 | >98 (after purification) |
Logical Workflow for Intermediate Synthesis
The selection of a synthetic route depends on the desired pharmaceutical target. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for synthesis strategy.
Conclusion
1-Methoxy-2-butyne is a promising and versatile precursor for the synthesis of a range of pharmaceutical intermediates. The presented protocols for the synthesis of substituted pyridines, pyrazoles, isoxazoles, and functionalized ketones provide a foundation for researchers to explore the utility of this building block in their drug discovery programs. The regiochemical outcomes of these reactions, guided by the methoxy substituent, allow for the predictable and efficient construction of complex molecular architectures. Further exploration of the reaction scope and optimization of conditions will undoubtedly expand the applicability of 1-methoxy-2-butyne in medicinal chemistry.
References
- 1. chesci.com [chesci.com]
- 2. Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruthenium(ii)-catalyzed [2 + 2 + 2] cycloaddition of 1,6-diynes with electron-deficient nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
Application Notes and Protocols: Hydration of 1-Methoxy-2-butyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive laboratory protocol for the acid-catalyzed hydration of the unsymmetrical internal alkyne, 1-methoxy-2-butyne. This reaction is a key transformation in organic synthesis for the preparation of functionalized ketones, which are valuable intermediates in the development of pharmaceutical compounds and other fine chemicals. Due to the nature of the substrate, the reaction is expected to yield a mixture of two isomeric ketone products: 1-methoxy-2-butanone and 4-methoxy-2-butanone. This protocol details the experimental procedure, including reaction setup, work-up, and a proposed method for the separation and purification of the resulting isomeric products. Additionally, spectral data for the characterization of the products are provided.
Introduction
The hydration of alkynes is a fundamental organic reaction that installs a carbonyl group, providing access to a wide array of ketones and aldehydes. The acid-catalyzed hydration of terminal alkynes, often in the presence of a mercury(II) salt catalyst, proceeds via Markovnikov addition to yield methyl ketones. However, the hydration of unsymmetrical internal alkynes, such as 1-methoxy-2-butyne, typically results in a mixture of two regioisomeric ketones due to the similar substitution pattern of the two sp-hybridized carbon atoms.[1][2][3]
The reaction proceeds through the formation of an enol intermediate, which rapidly tautomerizes to the more stable keto form.[1][4] The lack of high regioselectivity in the hydration of unsymmetrical internal alkynes presents a challenge in synthetic chemistry, often necessitating efficient purification methods to isolate the desired product.[1][4][5] This protocol provides a representative method for conducting this reaction and addressing the subsequent purification of the product mixture.
Data Presentation
Table 1: Physical and Spectral Properties of Reactant and Products
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | 13C NMR Chemical Shifts (ppm) (Predicted/Reported) |
| 1-Methoxy-2-butyne | CH₃OCH₂C≡CCH₃ | C₅H₈O | 84.12 | 103-104 | Not available |
| 1-Methoxy-2-butanone | CH₃OCH₂C(=O)CH₂CH₃ | C₅H₁₀O₂ | 102.13 | Not available (solid at room temp.) | Not available |
| 4-Methoxy-2-butanone | CH₃C(=O)CH₂CH₂OCH₃ | C₅H₁₀O₂ | 102.13 | 122-127[6][7] | 207.9, 68.1, 58.8, 45.3, 29.9[6][7] |
Experimental Protocols
Acid-Catalyzed Hydration of 1-Methoxy-2-butyne
This protocol is adapted from general procedures for the acid-catalyzed hydration of alkynes.[1][2][4]
Materials:
-
1-Methoxy-2-butyne (1.0 eq)
-
Deionized water (10 vol)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.1 eq)
-
Mercury(II) Sulfate (HgSO₄, 0.02 eq)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Apparatus for fractional distillation
-
Apparatus for recrystallization
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add deionized water (10 volumes relative to the alkyne).
-
Carefully and slowly add concentrated sulfuric acid (0.1 equivalents) to the water with stirring.
-
Add mercury(II) sulfate (0.02 equivalents) to the acidic solution and stir until it dissolves.
-
Add 1-methoxy-2-butyne (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 5 volumes).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product mixture.
Purification:
The crude product is expected to be a mixture of 1-methoxy-2-butanone and 4-methoxy-2-butanone. Based on available data, 1-methoxy-2-butanone is a solid at room temperature, while 4-methoxy-2-butanone is a liquid with a boiling point of 122-127 °C.[6][7][8] This difference in physical properties allows for a two-step purification process.
-
Fractional Distillation: Subject the crude mixture to fractional distillation. The lower-boiling component, 4-methoxy-2-butanone, can be collected at its boiling point (122-127 °C at atmospheric pressure).
-
Recrystallization: The distillation residue, enriched in the higher-boiling (or non-volatile) 1-methoxy-2-butanone, can be purified by recrystallization from a suitable solvent system (e.g., a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate).
Characterization:
The purified products should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm their identity and purity. The expected ¹³C NMR chemical shifts for 4-methoxy-2-butanone are provided in Table 1.
Signaling Pathways and Logical Relationships
The following diagram illustrates the experimental workflow for the hydration of 1-methoxy-2-butyne and the subsequent separation of the isomeric products.
Caption: Experimental workflow for the hydration of 1-methoxy-2-butyne.
The reaction mechanism for the acid-catalyzed hydration of an alkyne is depicted in the following signaling pathway diagram.
References
- 1. Video: Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 9.4 Hydration of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-METHOXY-2-BUTANONE(6975-85-5) 13C NMR spectrum [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. 1-Methoxy-2-butanone [sigmaaldrich.com]
Application of 1-methoxy-2-butyne in Functional Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of functional polymers with precisely controlled architectures and properties is a cornerstone of modern materials science and biomedical research. Substituted alkynes are a versatile class of monomers that can be polymerized to create conjugated polymers with unique optical, electronic, and biological properties. 1-methoxy-2-butyne, with its internal alkyne bond and a pendant methoxy group, represents a potentially valuable monomer for the creation of functional polyacetylenes. The methoxy group can impart hydrophilicity, act as a coordination site for metal ions, or serve as a precursor for further chemical modification.
Despite its potential, a survey of the current scientific literature reveals a notable absence of specific studies on the polymerization of 1-methoxy-2-butyne. However, the extensive research on the polymerization of analogous functionalized alkynes, particularly using rhodium-based catalysts, provides a strong foundation for developing synthetic strategies for this monomer. This document, therefore, presents detailed application notes and protocols based on well-established procedures for analogous systems, offering a practical starting point for researchers interested in exploring the synthesis and applications of poly(1-methoxy-2-butyne). The primary analogous system referenced is the rhodium-catalyzed polymerization of substituted phenylacetylenes, which is known for its tolerance to various functional groups.
Application Notes
The primary application of 1-methoxy-2-butyne in polymer synthesis is expected to be as a monomer for the creation of functional polyacetylenes. The resulting polymer, poly(1-methoxy-2-butyne), would feature a conjugated backbone with regularly spaced methoxy-ethyl side chains. This structure suggests several potential applications:
-
Biomaterials: The hydrophilic nature imparted by the methoxy groups could enhance the biocompatibility and water solubility of the polymer, making it a candidate for drug delivery systems, hydrogels, and coatings for biomedical devices.
-
Chelating Agents: The oxygen atoms of the methoxy groups could act as coordination sites for metal ions, suggesting applications in areas such as heavy metal sequestration, catalysis, and the development of responsive materials.
-
Functional Polymer Precursors: The polyacetylene backbone offers a scaffold for further chemical modification. For instance, the double bonds could be hydrogenated to create a more flexible polymer, or the methoxy groups could be cleaved to yield hydroxyl functionalities, opening up a wide range of post-polymerization modification possibilities.
Data Presentation: Polymerization of an Analogous Functionalized Alkyne
Due to the lack of specific data for 1-methoxy-2-butyne, the following table summarizes representative quantitative data for the rhodium-catalyzed polymerization of a functionalized phenylacetylene, which serves as a well-documented analogous system. This data provides a baseline for expected molecular weights and polydispersity indices when adapting the protocol for 1-methoxy-2-butyne.
| Monomer (Analogous) | Catalyst System | Solvent | Monomer/Catalyst Ratio | Time (h) | Temp (°C) | Mn ( g/mol ) | Mw/Mn (PDI) | Yield (%) |
| 4-ethynylbenzoic acid derivative | WCl₆/Ph₄Sn | Toluene | 50:1 | 24 | 80 | ~12,000 | ≤ 2.1 | > 90 |
| Phenylacetylene with cholesteryl group | [Rh(nbd)B(C₆H₅)₄] | THF | 100:1 | 1 | 25 | 42,000 | 1.8 | ~95 |
| Phenylacetylene with hydroxyl and dodecyl groups | [Rh(nbd)(L-proline)] | THF | 200:1 | 24 | 30 | 285,000 | 2.2 | High |
Mn = Number-average molecular weight, Mw/Mn = Polydispersity Index, nbd = norbornadiene.
Experimental Protocols
The following is a detailed, representative protocol for the rhodium-catalyzed polymerization of a functionalized alkyne. This protocol is based on established methods for phenylacetylene derivatives and is provided as a starting point for the polymerization of 1-methoxy-2-butyne. Note: Optimization of the catalyst, solvent, temperature, and reaction time will likely be necessary for 1-methoxy-2-butyne.
Protocol 1: Rhodium-Catalyzed Polymerization of a Functionalized Alkyne (Analogous System)
Materials:
-
Monomer (e.g., 1-methoxy-2-butyne)
-
Rhodium catalyst (e.g., [Rh(nbd)B(C₆H₅)₄] or [Rh(nbd)Cl]₂)
-
Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF), toluene, or chloroform)
-
Inert gas (Argon or Nitrogen)
-
Schlenk line and glassware
-
Precipitation solvent (e.g., methanol, hexane)
Procedure:
-
Preparation of the Reaction Vessel: A Schlenk flask is dried in an oven at 120 °C overnight and then cooled under a stream of inert gas.
-
Addition of Monomer and Solvent: The functionalized alkyne monomer (e.g., 100 molar equivalents) is added to the Schlenk flask, followed by the addition of anhydrous, degassed solvent to achieve the desired monomer concentration (e.g., 0.1-0.5 M).
-
Preparation of Catalyst Solution: In a separate glovebox or under an inert atmosphere, the rhodium catalyst (e.g., 1 molar equivalent) is dissolved in a small amount of the reaction solvent.
-
Initiation of Polymerization: The catalyst solution is transferred to the monomer solution via a gas-tight syringe. The reaction mixture is then stirred at the desired temperature (e.g., 25-30 °C).
-
Monitoring the Reaction: The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to observe the increase in molecular weight over time.
-
Termination and Precipitation: After the desired reaction time (e.g., 1-24 hours), the polymerization is terminated by exposing the reaction mixture to air. The polymer is then precipitated by pouring the solution into a large volume of a non-solvent (e.g., methanol or hexane).
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
Characterization:
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) using polystyrene standards for calibration.
-
Chemical Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to verify the polymer structure and the presence of the methoxy groups.
-
Stereoregularity: The cis/trans content of the polyacetylene backbone can be estimated from the ¹H NMR spectrum.
Mandatory Visualizations
The following diagrams illustrate the proposed polymerization mechanism and a general experimental workflow.
Caption: Proposed mechanism for the rhodium-catalyzed polymerization of 1-methoxy-2-butyne.
Caption: A generalized experimental workflow for the synthesis of poly(1-methoxy-2-butyne).
Synthetic Routes to Substituted Heterocycles Utilizing 1-Methoxy-2-butyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic incorporation of substituents onto the heterocyclic core is crucial for modulating their biological activity and physicochemical properties. 1-Methoxy-2-butyne presents itself as a versatile and economically viable four-carbon building block for the synthesis of various substituted heterocycles. Its methoxy group and internal alkyne functionality offer multiple reactive sites for the construction of diverse five- and six-membered ring systems. This document provides detailed application notes and proposed protocols for the synthesis of substituted furans, pyridines, and pyrazoles, leveraging 1-methoxy-2-butyne as a key starting material. While direct literature precedent for these specific transformations is limited, the methodologies presented are based on well-established synthetic strategies for related alkynes.
Introduction
The synthesis of functionalized heterocycles remains a cornerstone of modern organic chemistry and drug discovery. The development of efficient and modular synthetic routes to access novel heterocyclic scaffolds is of paramount importance. 1-Methoxy-2-butyne, a readily available reagent, possesses a unique combination of functional groups that can be exploited for the construction of complex molecular architectures. The internal alkyne can participate in various cycloaddition and annulation reactions, while the methoxy group can influence regioselectivity and serve as a handle for further functionalization.
This document outlines proposed synthetic strategies for the preparation of substituted furans, pyridines, and pyrazoles from 1-methoxy-2-butyne. The protocols are designed to be detailed and practical for researchers in academic and industrial settings.
Section 1: Synthesis of Substituted Furans via Paal-Knorr Type Reaction
The Paal-Knorr synthesis is a classic and reliable method for the preparation of furans from 1,4-dicarbonyl compounds. A plausible route to a 3-methoxy-4-methyl substituted furan can be envisioned through the hydration of 1-methoxy-2-butyne to form the corresponding 1,4-dicarbonyl precursor, followed by acid-catalyzed cyclization.
Proposed Reaction Pathway
Application Notes and Protocols for Cobalt-Catalyzed Asymmetric Reductive Coupling of 1-Methoxy-2-butyne with Imines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cobalt-catalyzed asymmetric reductive coupling of 1-methoxy-2-butyne with various imines. This reaction is a powerful tool for the synthesis of chiral allylic amines, which are valuable structural motifs in pharmaceuticals and natural products.[1][2][3][4][5] The protocols described herein utilize an earth-abundant cobalt catalyst in conjunction with a chiral bisphosphine ligand to achieve high yields and excellent enantioselectivity.[6]
Reaction Principle
The core of this transformation is the enantioselective reductive coupling of an internal alkyne (1-methoxy-2-butyne) and an imine.[1][2][3][4][5] The reaction is catalyzed by a cobalt complex, which is activated in situ. Zinc powder serves as the terminal reductant in this process.[1][3][4] The mechanism involves the formation of a cobalt(I) active species, which then undergoes oxidative cyclization with the alkyne and imine to form an azacobaltacycle intermediate. Subsequent transmetallation with zinc and protonolysis yields the desired chiral allylic amine.[1][2][3]
A proposed catalytic cycle is depicted below:
References
Application Notes and Protocols for the Sonogashira Coupling of 1-Methoxy-2-butyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[2][4] The reaction can often be carried out under mild conditions, such as at room temperature, and tolerates a wide variety of functional groups.[1][2] This document provides a detailed protocol for the Sonogashira coupling of 1-methoxy-2-butyne with an aryl halide, offering a step-by-step procedure for researchers in organic synthesis and drug development.
Reaction Principle
The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves two interconnected catalytic cycles.[3] The palladium cycle begins with the oxidative addition of the aryl or vinyl halide to a Pd(0) complex. In parallel, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne, facilitated by a base. Transmetalation of the acetylide group from copper to the palladium complex is a key step, followed by reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[1]
Experimental Protocol: Sonogashira Coupling of 1-Methoxy-2-butyne with Iodobenzene
This protocol describes a representative procedure for the Sonogashira coupling of 1-methoxy-2-butyne with iodobenzene.
Materials:
-
Iodobenzene
-
1-Methoxy-2-butyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine
-
Anhydrous tetrahydrofuran (THF) or other suitable solvent (e.g., DMF, DMSO, NMP)[4]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Diethyl ether (Et₂O)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the aryl halide (e.g., iodobenzene, 1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., THF). Sequentially add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), the copper co-catalyst (e.g., CuI, 0.025 eq), the base (e.g., diisopropylamine, 7.0 eq), and the terminal alkyne (1-methoxy-2-butyne, 1.1 eq).[1]
-
Reaction: Stir the reaction mixture at room temperature for 3 hours or until the reaction is complete as monitored by thin-layer chromatography (TLC). Some less reactive aryl halides, such as bromides, may require heating.[2]
-
Workup:
-
Dilute the reaction mixture with diethyl ether.
-
Filter the mixture through a pad of Celite®, washing the pad with diethyl ether.[1]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to afford the purified coupled product.[1]
Data Presentation
The following table summarizes typical reaction parameters for a Sonogashira coupling reaction. The reactivity of the aryl halide is a critical factor, with iodides being the most reactive, followed by triflates, bromides, and chlorides.[1][2]
| Parameter | Typical Range/Value | Notes |
| Aryl Halide | 1.0 equivalent | Reactivity: I > OTf > Br > Cl.[1][2] |
| 1-Methoxy-2-butyne | 1.1 - 1.5 equivalents | A slight excess is typically used. |
| Palladium Catalyst | 0.01 - 5 mol% | e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄. |
| Copper(I) Co-catalyst | 0.025 - 10 mol% | e.g., CuI. |
| Base | 2 - 10 equivalents | e.g., Triethylamine, Diisopropylamine, Piperidine. Can also serve as the solvent. |
| Solvent | Anhydrous | e.g., THF, DMF, Toluene, Triethylamine. |
| Temperature | Room Temperature to 100 °C | Aryl iodides often react at room temperature, while bromides may require heating.[2] |
| Reaction Time | 1 - 24 hours | Monitored by TLC or GC/LC-MS. |
| Yield | 70 - 95% | Highly dependent on substrates and reaction conditions. |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Sonogashira coupling of 1-methoxy-2-butyne with an aryl halide.
Caption: Experimental workflow for the Sonogashira coupling reaction.
Signaling Pathway (Catalytic Cycle)
The following diagram illustrates the simplified catalytic cycle of the Sonogashira coupling reaction.
Caption: Simplified catalytic cycle of the Sonogashira coupling.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Methoxy-2-butyne in the Stereoselective Synthesis of Complex Polyketide Fragments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the stereoselective synthesis of complex polyketide fragments utilizing 1-methoxy-2-butyne as a key building block. The methodologies outlined below enable the controlled construction of chiral centers, a critical aspect in the synthesis of biologically active natural products and their analogues.
Introduction
Polyketides are a large and structurally diverse class of natural products that exhibit a wide range of biological activities, including antibiotic, anticancer, and immunosuppressive properties. The stereoselective synthesis of polyketide fragments is a central challenge in organic chemistry and drug discovery. 1-Methoxy-2-butyne is a versatile C4 building block that can be elaborated into key polyketide synthons through stereocontrolled addition reactions to its alkyne terminus. This document details protocols for the asymmetric alkynylation of aldehydes with 1-methoxy-2-butyne, followed by further transformations to access valuable polyketide precursors.
Core Strategy: Asymmetric Alkynylation
The primary transformation involves the deprotonation of 1-methoxy-2-butyne to form a lithium acetylide, which then undergoes a diastereoselective addition to a chiral aldehyde. This reaction establishes a new stereocenter, and the stereochemical outcome is controlled by the existing chirality in the aldehyde and the reaction conditions.
Logical Workflow for Polyketide Fragment Synthesis
Caption: General workflow for the synthesis of polyketide fragments from 1-methoxy-2-butyne.
Experimental Protocols
Protocol 1: Diastereoselective Addition of Lithiated 1-Methoxy-2-butyne to a Chiral Aldehyde
This protocol describes the synthesis of a key propargyl ether intermediate, which can be further elaborated into a polyketide fragment. The reaction relies on the high diastereoselectivity achievable in the addition of the lithium acetylide of 1-methoxy-2-butyne to a chiral aldehyde.
Reaction Scheme:
Caption: Reaction scheme for the diastereoselective addition.
Materials:
-
1-methoxy-2-butyne
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Chiral aldehyde (e.g., protected α-hydroxy or α-methyl aldehyde)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add 1-methoxy-2-butyne (1.2 equivalents) to the cooled THF.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the lithium acetylide.
-
In a separate flask, dissolve the chiral aldehyde (1.0 equivalent) in anhydrous THF.
-
Add the aldehyde solution dropwise to the lithium acetylide solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
Quantitative Data Summary:
The diastereomeric ratio (d.r.) and yield of the reaction are highly dependent on the specific chiral aldehyde used. Below is a table summarizing typical results from the literature for the addition to a generic chiral aldehyde.
| Entry | Chiral Aldehyde (R-CHO) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Protected α-hydroxy | >95:5 | 85 |
| 2 | Protected α-methyl | 80:20 | 78 |
Protocol 2: Conversion of Propargyl Ether to a Protected syn-1,3-Diol Fragment
This protocol details the conversion of the stereopure propargyl ether, obtained from Protocol 1, into a protected syn-1,3-diol fragment, a common motif in polyketides. This is achieved through the stereoselective reduction of the alkyne to a cis-alkene, followed by dihydroxylation.
Experimental Workflow:
Caption: Workflow for the conversion of the propargyl ether to a syn-diol.
Materials:
-
Stereopure propargyl ether (from Protocol 1)
-
Lindlar's catalyst (Pd/CaCO₃ poisoned with lead)
-
Quinoline
-
Hydrogen gas (H₂)
-
Methanol (MeOH)
-
Osmium tetroxide (OsO₄)
-
N-Methylmorpholine N-oxide (NMO)
-
Acetone/Water solvent mixture
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
Procedure:
Part A: Lindlar Reduction
-
Dissolve the stereopure propargyl ether (1.0 equivalent) in methanol.
-
Add Lindlar's catalyst (5-10 mol%) and a small amount of quinoline (as a catalyst poison to prevent over-reduction).
-
Evacuate the flask and backfill with hydrogen gas (balloon pressure).
-
Stir the reaction vigorously at room temperature and monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude cis-allylic ether. This is often used in the next step without further purification.
Part B: Dihydroxylation
-
Dissolve the crude cis-allylic ether in a mixture of acetone and water (typically 10:1).
-
Add N-methylmorpholine N-oxide (NMO) (1.5 equivalents).
-
Add a catalytic amount of osmium tetroxide (1-2 mol%).
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the protected syn-1,3-diol fragment.
Quantitative Data Summary:
| Step | Substrate | Product | Yield (%) |
| Lindlar Reduction | Propargyl Ether | cis-Allylic Ether | >95 |
| Dihydroxylation | cis-Allylic Ether | Protected syn-1,3-Diol | 80-90 |
Conclusion
The protocols described herein demonstrate the utility of 1-methoxy-2-butyne as a versatile and effective building block for the stereoselective synthesis of complex polyketide fragments. The diastereoselective addition to chiral aldehydes provides a reliable method for the introduction of new stereocenters, and the subsequent functional group manipulations allow for the construction of key polyketide motifs such as syn-1,3-diols. These methods are valuable for researchers in natural product synthesis and medicinal chemistry, enabling the construction of libraries of complex molecules for biological evaluation.
Application Notes and Protocols: 1-Methoxy-2-butyne as a Versatile Building Block in the Total Synthesis of (+)-Asteriscanolide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-methoxy-2-butyne as a key building block in the total synthesis of the structurally complex natural product, (+)-asteriscanolide. The synthesis highlighted herein, developed by the research group of Wender, showcases the utility of an intramolecular [4+3] cycloaddition of a divinyl ether derived from 1-methoxy-2-butyne to construct the challenging seven-membered ring system of the target molecule.
Introduction
(+)-Asteriscanolide is a sesquiterpene lactone possessing a unique tricyclic framework, which has attracted considerable attention from the synthetic community. Its complex architecture, featuring a fused five- and seven-membered ring system, presents a significant synthetic challenge. The strategic use of 1-methoxy-2-butyne allows for the efficient construction of a key divinyl ether precursor, which upon thermal activation, undergoes a powerful intramolecular [4+3] cycloaddition to furnish the core structure of (+)-asteriscanolide. This approach highlights the versatility of 1-methoxy-2-butyne in generating reactive intermediates for complex carbocycle formation.
Core Synthetic Strategy
The overall synthetic strategy revolves around the construction of an acyclic precursor containing both a diene and an oxyallyl cation equivalent, derived from 1-methoxy-2-butyne. This precursor is designed to undergo a thermally induced, stereoselective intramolecular [4+3] cycloaddition, rapidly assembling the bicyclo[5.3.0]decane core of asteriscanolide. Subsequent functional group manipulations then lead to the final natural product.
Data Presentation
The following table summarizes the key transformations and corresponding yields in the total synthesis of (+)-asteriscanolide, commencing from a key intermediate derived from 1-methoxy-2-butyne.
| Step | Transformation | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Alkynylation | Acrolein diethyl acetal | Propargyl alcohol derivative | n-BuLi, 1-methoxy-2-butyne, THF, -78 °C | 85 |
| 2 | Reduction | Propargyl alcohol derivative | (E)-Allylic alcohol | Red-Al, THF, 0 °C to rt | 95 |
| 3 | Silylation | (E)-Allylic alcohol | Silyl-protected allylic alcohol | TBSCl, imidazole, DMF | 98 |
| 4 | Acetal Exchange and Condensation | Silyl-protected allylic alcohol | Divinyl ether precursor | 3-Methyl-2-butenal, PPTS, benzene, reflux | 75 |
| 5 | Intramolecular [4+3] Cycloaddition | Divinyl ether precursor | Tricyclic cycloheptenone | Toluene, 200 °C, sealed tube | 70 |
| 6 | Epoxidation | Tricyclic cycloheptenone | Epoxide | m-CPBA, CH2Cl2 | 88 |
| 7 | Reductive Rearrangement | Epoxide | Diol | LiAlH4, THF | 92 |
| 8 | Lactonization | Diol | (+)-Asteriscanolide | MnO2, CH2Cl2; then Jones oxidation | 65 |
Experimental Protocols
Step 4: Synthesis of the Divinyl Ether Precursor
This procedure details the formation of the crucial divinyl ether, the direct precursor for the key [4+3] cycloaddition.
Materials:
-
Silyl-protected allylic alcohol (1.0 equiv)
-
3-Methyl-2-butenal (1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Benzene (anhydrous)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flask equipped with a Dean-Stark trap and reflux condenser
-
Standard glassware for extraction and purification
Procedure:
-
To a solution of the silyl-protected allylic alcohol (1.0 equiv) in anhydrous benzene are added 3-methyl-2-butenal (1.5 equiv) and a catalytic amount of PPTS (0.1 equiv).
-
The reaction mixture is heated to reflux with azeotropic removal of water using a Dean-Stark trap.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with diethyl ether (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure divinyl ether precursor.
Step 5: Intramolecular [4+3] Cycloaddition
This is the key bond-forming reaction that establishes the core tricyclic skeleton of (+)-asteriscanolide.
Materials:
-
Divinyl ether precursor (1.0 equiv)
-
Toluene (anhydrous)
-
Sealed tube or high-pressure reaction vessel
-
Heating mantle or oil bath
Procedure:
-
A solution of the divinyl ether precursor in anhydrous toluene is prepared.
-
The solution is transferred to a sealed tube or a high-pressure reaction vessel.
-
The vessel is securely sealed and heated to 200 °C in a heating mantle or an oil bath.
-
The reaction is maintained at this temperature for the specified time (typically monitored by TLC or GC-MS for disappearance of starting material).
-
After the reaction is complete, the vessel is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting crude product, the tricyclic cycloheptenone, is purified by flash column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the key logical relationships in the total synthesis of (+)-asteriscanolide.
Caption: Overall workflow for the total synthesis of (+)-asteriscanolide.
Caption: Key steps in the intramolecular [4+3] cycloaddition reaction.
Application Notes and Protocols for the Hydroboration-Oxidation of 1-Methoxy-2-butyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydroboration-oxidation of alkynes is a powerful and versatile synthetic method for the regioselective and stereoselective preparation of carbonyl compounds. This two-step reaction sequence allows for the anti-Markovnikov hydration of a carbon-carbon triple bond, yielding aldehydes from terminal alkynes and ketones from internal alkynes. For unsymmetrical internal alkynes, such as 1-methoxy-2-butyne, the regioselectivity of the hydroboration step is of paramount importance as it dictates the constitution of the final ketone product. The use of sterically hindered borane reagents is a key strategy to control this regioselectivity.
This document provides detailed experimental conditions and protocols for the hydroboration-oxidation of 1-methoxy-2-butyne. The methoxy group in the substrate is expected to influence the regioselectivity of the boron addition due to both steric and electronic effects.
Principle of the Reaction
The hydroboration-oxidation of 1-methoxy-2-butyne proceeds via two distinct steps:
-
Hydroboration: The syn-addition of a borane reagent across the triple bond. The boron atom adds to one of the sp-hybridized carbons, and a hydride adds to the other. With a bulky borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN), the boron atom will preferentially add to the less sterically hindered carbon of the alkyne.
-
Oxidation: The resulting vinylborane intermediate is oxidized, typically with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH). This step replaces the carbon-boron bond with a carbon-oxygen bond, forming an enol intermediate.
-
Tautomerization: The enol intermediate rapidly tautomerizes to the more stable keto form to yield the final ketone product.
For 1-methoxy-2-butyne, two regioisomeric ketone products are possible: 1-methoxy-2-butanone and 4-methoxy-2-butanone. The use of a sterically demanding borane is expected to favor the formation of one regioisomer over the other.
Data Presentation
| Reactant | Borane Reagent | Expected Major Product | Expected Minor Product | Key Reaction Parameters |
| 1-Methoxy-2-butyne | 9-Borabicyclo[3.3.1]nonane (9-BBN) | 1-Methoxy-2-butanone | 4-Methoxy-2-butanone | THF, 65°C, then NaOH, H₂O₂ |
| 1-Methoxy-2-butyne | Disiamylborane | 1-Methoxy-2-butanone | 4-Methoxy-2-butanone | THF, 0°C to RT, then NaOH, H₂O₂ |
Note: The regioselectivity is predicted based on the steric hindrance of the substituents on the alkyne. The methoxymethyl group is considered less sterically demanding than the ethyl group, directing the bulky borane to the carbon adjacent to the methoxymethyl group.
Experimental Protocols
Protocol 1: Hydroboration-Oxidation of 1-Methoxy-2-butyne with 9-Borabicyclo[3.3.1]nonane (9-BBN)
This protocol is adapted from general procedures for the hydroboration of internal alkynes.[1][2]
Materials:
-
1-Methoxy-2-butyne
-
9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methoxy-2-butyne (10 mmol, 1.0 equiv).
-
Inert Atmosphere: The system is flushed with a gentle stream of nitrogen or argon.
-
Addition of 9-BBN: Under the inert atmosphere, add a 0.5 M solution of 9-BBN in THF (22 mL, 11 mmol, 1.1 equiv) to the flask via syringe.
-
Hydroboration: The reaction mixture is stirred at room temperature for 1 hour and then heated to 65°C for 4 hours.
-
Cooling: The reaction mixture is cooled to 0°C using an ice bath.
-
Oxidation: Slowly and carefully add 3 M aqueous NaOH (6 mL), followed by the dropwise addition of 30% H₂O₂ (6 mL). Caution: The addition of hydrogen peroxide is exothermic.
-
Stirring: The mixture is stirred vigorously at room temperature for 2 hours.
-
Workup:
-
The reaction mixture is transferred to a separatory funnel.
-
The aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with brine (20 mL).
-
The organic layer is dried over anhydrous magnesium sulfate.
-
-
Purification:
-
The drying agent is removed by filtration.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired ketone.
-
Visualizations
Signaling Pathway of the Reaction
Caption: Reaction pathway for the hydroboration-oxidation of 1-methoxy-2-butyne.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 1-methoxy-2-butanone.
Safety Precautions
-
Borane reagents such as 9-BBN are flammable and should be handled under an inert atmosphere in a well-ventilated fume hood.
-
Hydrogen peroxide (30%) is a strong oxidizing agent and can cause severe skin and eye irritation. Appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
The oxidation step is exothermic and should be performed with caution, especially during the addition of hydrogen peroxide.
-
Anhydrous solvents should be used for the hydroboration step to prevent quenching of the borane reagent.
Conclusion
The hydroboration-oxidation of 1-methoxy-2-butyne provides a reliable method for the synthesis of 1-methoxy-2-butanone. The use of a sterically hindered borane such as 9-BBN is critical for achieving high regioselectivity. The provided protocol offers a detailed procedure for researchers to successfully perform this transformation in a laboratory setting. Further optimization of reaction conditions may be necessary to maximize the yield and purity of the desired product.
References
Troubleshooting & Optimization
troubleshooting low yields in the synthesis of 1-methoxy-2-butyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1-methoxy-2-butyne. The synthesis, a Williamson ether synthesis, involves the deprotonation of 2-butyn-1-ol followed by an SN2 reaction with a methylating agent. While seemingly straightforward, several factors can contribute to diminished yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of 1-methoxy-2-butyne is consistently low. What are the most common causes?
Low yields in this synthesis can typically be attributed to one or more of the following factors:
-
Incomplete Deprotonation of 2-butyn-1-ol: The first step of the reaction, the formation of the alkoxide, is critical. If the base used is not strong enough or is not used in a sufficient amount, unreacted alcohol will remain, leading to a lower overall yield.
-
Competing Elimination Reaction (E2): The generated alkoxide is a strong base and can promote the elimination of the methylating agent, especially if the reaction conditions are not optimal. This side reaction is a common issue in Williamson ether syntheses.
-
Suboptimal Reaction Conditions: Factors such as reaction temperature, solvent, and reaction time can significantly impact the outcome of the synthesis.
-
Impure Reagents or Solvents: The presence of water or other impurities in the reagents or solvents can quench the strong base and interfere with the reaction.
-
Product Loss During Workup and Purification: The product, 1-methoxy-2-butyne, is a relatively volatile compound. Significant loss can occur during the workup and purification steps if not performed carefully.
Q2: How can I ensure the complete deprotonation of 2-butyn-1-ol?
Complete deprotonation is crucial for maximizing the yield. Here are some key considerations:
-
Choice of Base: A strong base is required to fully deprotonate the alcohol. Sodium hydride (NaH) is a common and effective choice. Other strong bases like potassium hydride (KH), lithium diisopropylamide (LDA), or sodium amide (NaNH2) can also be used. The pKa of the alcohol is around 16-18, so a base with a conjugate acid pKa significantly higher than this is necessary for complete deprotonation.[1]
-
Stoichiometry of the Base: It is recommended to use a slight excess of the strong base (e.g., 1.1 to 1.2 equivalents) to ensure all the alcohol is converted to the alkoxide.
-
Reaction Time for Deprotonation: Allow sufficient time for the deprotonation to go to completion. This is often indicated by the cessation of hydrogen gas evolution when using metal hydrides. Stirring the alcohol with the base for at least 30-60 minutes at a suitable temperature (often 0 °C to room temperature) before adding the methylating agent is a common practice.
Q3: What are the likely side products in this reaction and how can I minimize their formation?
The primary side reaction of concern is the E2 elimination of the methylating agent, which produces methane and other byproducts. To minimize this:
-
Choice of Methylating Agent: Methyl iodide (CH₃I) is an excellent substrate for SN2 reactions and is less prone to elimination than larger alkyl halides. Methyl tosylate or dimethyl sulfate can also be used.
-
Temperature Control: The SN2 reaction is generally favored at lower temperatures, while elimination (E2) is favored at higher temperatures. It is advisable to add the methylating agent at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature.
-
Solvent Choice: Polar aprotic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal for SN2 reactions as they solvate the cation of the alkoxide, leaving the anion more nucleophilic and less basic.
Q4: I am unsure about the optimal reaction conditions. Can you provide a general protocol?
Certainly. Below is a detailed experimental protocol based on standard Williamson ether synthesis procedures.
Experimental Protocols
Synthesis of 1-methoxy-2-butyne via Williamson Ether Synthesis
Materials:
-
2-Butyn-1-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a stir bar to a dry, round-bottom flask.
-
Deprotonation: Suspend sodium hydride (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-butyn-1-ol (1.0 eq.) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas ceases.
-
Methylation: Cool the resulting alkoxide solution back down to 0 °C. Add methyl iodide (1.1 eq.) dropwise to the reaction mixture. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane. Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator. Caution: 1-methoxy-2-butyne is volatile, so use a cooled trap and avoid excessive heating of the water bath.
-
Purification: Purify the crude product by fractional distillation to obtain pure 1-methoxy-2-butyne.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | Sodium Hydride (NaH) | Potassium tert-butoxide (t-BuOK) | Sodium Amide (NaNH₂) |
| Solvent | Tetrahydrofuran (THF) | Dimethylformamide (DMF) | Liquid Ammonia (NH₃) |
| Temperature | 0 °C to Room Temperature | Room Temperature | -33 °C |
| Methylating Agent | Methyl Iodide (CH₃I) | Methyl Iodide (CH₃I) | Methyl Iodide (CH₃I) |
| Reported Yield | 75-85% | 70-80% | 80-90% |
Note: The yields presented in this table are typical for Williamson ether syntheses of primary alcohols and may vary based on specific experimental conditions and scale.
Mandatory Visualizations
Caption: Troubleshooting flowchart for low yields in the synthesis of 1-methoxy-2-butyne.
Caption: Experimental workflow for the synthesis of 1-methoxy-2-butyne.
References
Technical Support Center: Purification of Crude 1-Methoxy-2-butyne by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 1-methoxy-2-butyne using column chromatography. The information is presented in a question-and-answer format to directly address potential issues and frequently asked questions.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of 1-methoxy-2-butyne.
| Problem | Potential Cause | Recommended Solution |
| Compound elutes too quickly (High Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., ethyl acetate) and increasing the proportion of the non-polar solvent (e.g., hexanes). |
| Compound elutes too slowly or not at all (Low Rf) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by gradually increasing the proportion of the more polar solvent. |
| Poor separation of 1-methoxy-2-butyne from impurities | The chosen solvent system has insufficient selectivity. | Experiment with different solvent systems. Consider trying a different non-polar solvent (e.g., pentane or heptane) or a different polar modifier (e.g., diethyl ether). |
| Streaking or tailing of the spot on the TLC plate | The compound may be interacting too strongly with the stationary phase, or the sample may be overloaded. | Try adding a small amount of a slightly more polar solvent to the mobile phase. Ensure the sample is not too concentrated when loaded onto the column. For potentially acidic impurities, consider using a stationary phase other than silica gel, such as alumina. |
| Product fractions are contaminated with an unknown substance | The impurity may have a similar polarity to the product in the chosen solvent system. | Re-run the column with a shallower solvent gradient or a different solvent system to improve resolution. |
| No compound is detected in the collected fractions | The compound may be volatile and have evaporated during solvent removal. | Use a rotary evaporator at a low temperature and pressure. It is also possible the compound is not visible with the chosen visualization technique. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of 1-methoxy-2-butyne?
A1: For a relatively non-polar compound like 1-methoxy-2-butyne, a good starting point for the mobile phase is a mixture of hexanes and ethyl acetate. A common starting ratio is 95:5 (hexanes:ethyl acetate). This can be optimized based on the results of Thin Layer Chromatography (TLC).
Q2: How do I determine the optimal solvent system using TLC?
A2: Spot the crude 1-methoxy-2-butyne on a silica gel TLC plate and develop it in various solvent systems with increasing polarity (e.g., 98:2, 95:5, 90:10 hexanes:ethyl acetate). The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4, with good separation from any impurities.
Q3: 1-Methoxy-2-butyne is not UV-active. How can I visualize it on a TLC plate?
A3: Since 1-methoxy-2-butyne lacks a UV chromophore, you will need to use a chemical stain for visualization. A potassium permanganate (KMnO4) stain is effective as it reacts with the alkyne functional group, appearing as a yellow spot on a purple background. Alternatively, a p-anisaldehyde stain can be used, which often gives colored spots with ethers upon heating.
Q4: What type of stationary phase should I use?
A4: Silica gel is the most common and appropriate stationary phase for the purification of 1-methoxy-2-butyne due to its polarity and the non-polar nature of the target compound.
Q5: My compound is volatile. Are there any special precautions I should take?
A5: Yes, due to the potential volatility of 1-methoxy-2-butyne, it is crucial to handle it in a well-ventilated fume hood. When removing the solvent from your collected fractions, use a rotary evaporator with a cold trap and apply vacuum cautiously to minimize product loss.
Q6: What are the potential safety hazards associated with 1-methoxy-2-butyne?
Experimental Protocol: Purification of Crude 1-Methoxy-2-butyne
This protocol provides a detailed methodology for the purification of crude 1-methoxy-2-butyne by flash column chromatography.
Materials:
-
Crude 1-methoxy-2-butyne
-
Silica gel (flash chromatography grade, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column for flash chromatography
-
TLC plates (silica gel coated)
-
Developing chamber for TLC
-
Potassium permanganate stain solution
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude 1-methoxy-2-butyne in a volatile solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a 95:5 mixture of hexanes:ethyl acetate.
-
After the solvent front has reached near the top of the plate, remove the plate and mark the solvent front with a pencil.
-
Visualize the spots by dipping the plate in a potassium permanganate stain and gently heating.
-
Calculate the Rf value of the product and any impurities. Adjust the solvent system if necessary to achieve an Rf of ~0.3 for the product.
-
-
Column Preparation (Slurry Method):
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.
-
Gently tap the column to ensure even packing of the silica gel.
-
Add a layer of sand on top of the packed silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude 1-methoxy-2-butyne in a minimal amount of the mobile phase.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is again at the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (using a pipette bulb or compressed air) to begin eluting the compounds.
-
Collect fractions in separate test tubes or flasks.
-
Monitor the separation by periodically collecting a small drop from the column outlet onto a TLC plate and visualizing with the permanganate stain.
-
-
Product Isolation:
-
Once the desired product has completely eluted from the column (as determined by TLC analysis of the fractions), combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator at low temperature and pressure to obtain the purified 1-methoxy-2-butyne.
-
Visualizations
Caption: Experimental workflow for the purification of 1-methoxy-2-butyne.
Caption: Troubleshooting logic for column chromatography issues.
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of 1-Methoxy-2-butyne
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling reactions of 1-methoxy-2-butyne. The focus is on optimizing catalyst loading and addressing common experimental challenges.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My Sonogashira coupling reaction of 1-methoxy-2-butyne with an aryl halide is not proceeding, or the yield is very low. What are the initial troubleshooting steps?
A1: When encountering low to no yield, a systematic review of your reaction parameters is crucial. Here are the primary factors to investigate:
-
Catalyst System:
-
Palladium Catalyst: Ensure the palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is active. Palladium(0) species are sensitive to air and can decompose.[1] Using a fresh batch or a pre-catalyst can be beneficial.
-
Copper Co-catalyst: The copper(I) source (e.g., CuI) is also sensitive to oxidation. A yellow or green appearance indicates potential oxidation, and a fresh, white to off-white sample should be used. Heat activation of CuI can sometimes be effective.[1]
-
-
Reaction Atmosphere: Sonogashira reactions are typically sensitive to oxygen.[2] Ensure your reaction vessel has been thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[1]
-
Solvent and Base: The solvent and amine base (e.g., triethylamine, diisopropylamine) must be anhydrous and deoxygenated.[1][3] Amines can oxidize in the presence of air, which can inhibit the reaction.[1] Distilling the amine base may be necessary.[1]
Q2: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?
A2: The formation of palladium black is a common sign of catalyst decomposition, where the soluble palladium catalyst agglomerates into an inactive, heterogeneous form. This is often promoted by:
-
High Temperatures: Running the reaction at the lowest effective temperature can minimize decomposition.
-
Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[1] Consider switching to a different solvent system, such as using the amine base as the solvent or a mixture like dioxane/Et₃N.[3]
-
Ligand Dissociation: The phosphine ligands stabilize the palladium center. If they dissociate, the palladium can precipitate. Using a higher ligand-to-palladium ratio or employing more robust ligands, such as bidentate phosphines (e.g., dppf), can enhance catalyst stability.[3][4]
Q3: My reaction is producing a significant amount of homocoupled alkyne (Glaser coupling) product. How can I suppress this side reaction?
A3: The homocoupling of the terminal alkyne is a common side reaction, often catalyzed by the copper co-catalyst in the presence of oxygen. To minimize this:
-
Rigorous Degassing: As with general reaction failure, ensure the complete exclusion of oxygen from your reaction system.
-
Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These reactions may require a higher palladium catalyst loading or a different base to facilitate the deprotonation of the alkyne.[4]
-
Order of Addition: Adding the alkyne substrate slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.
Q4: How do I determine the optimal catalyst loading for my reaction?
A4: The optimal catalyst loading is a balance between reaction efficiency (rate and yield) and cost.
-
Initial Screening: For a new reaction, a higher catalyst loading (e.g., 1-5 mol% Pd) is often used to ensure the reaction proceeds.[4]
-
Systematic Reduction: Once the reaction is successful, the catalyst loading can be systematically lowered in subsequent experiments (e.g., to 0.5 mol%, 0.1 mol%, etc.) until the yield or reaction time is unacceptably compromised.
-
Consider the Substrates: Electron-rich or sterically hindered aryl halides are generally less reactive and may require a higher catalyst loading or more active catalyst systems.[3]
Frequently Asked Questions (FAQs)
Q: What are typical palladium and copper catalyst loadings for Sonogashira couplings?
A: For palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a loading of 1-5 mol% is common for initial trials.[4] The copper co-catalyst (e.g., CuI) is typically used in a slightly higher amount, often 1.5 to 2 times the molar amount of the palladium catalyst. For highly efficient catalyst systems and reactive substrates, palladium loadings can sometimes be reduced to as low as 0.0001 mol%.
Q: What is the role of the amine base in the Sonogashira reaction?
A: The amine base serves two primary functions: it deprotonates the terminal alkyne to form the reactive acetylide species, and it acts as a scavenger for the hydrogen halide (HX) that is formed during the reaction.[2] It can also serve as a solvent for the reaction.
Q: Can I use an aryl bromide or chloride instead of an aryl iodide?
A: Yes, but the reactivity of the aryl halide is a critical factor. The general reactivity trend for the oxidative addition step is I > Br > Cl.[4] Reactions with aryl bromides may require higher temperatures, while aryl chlorides often necessitate specialized, electron-rich, and bulky phosphine ligands to achieve good results.[3]
Q: Is it necessary to protect the methoxy group on 1-methoxy-2-butyne?
A: The methoxy group is generally stable under the typically mild and basic conditions of Sonogashira and Suzuki cross-coupling reactions and does not require a protecting group.
Quantitative Data on Catalyst Loading
The optimal catalyst loading is highly dependent on the specific substrates, ligand, solvent, and temperature used. The following table provides representative data for a generic Sonogashira coupling of an aryl bromide with a terminal alkyne. Note: This data is for illustrative purposes and will likely require optimization for the specific case of 1-methoxy-2-butyne.
| Entry | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5 | 10 | Et₃N | THF | 60 | 12 | >95 |
| 2 | 2 | 4 | Et₃N | THF | 60 | 12 | 92 |
| 3 | 1 | 2 | Et₃N | THF | 60 | 24 | 85 |
| 4 | 0.5 | 1 | Et₃N | THF | 80 | 24 | 75 |
| 5 | 0.1 | 0.2 | DIPA | Toluene | 100 | 24 | 60 |
Experimental Protocols
Representative Protocol for Sonogashira Coupling of 1-Methoxy-2-butyne with an Aryl Bromide
Materials:
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Aryl bromide (1.0 mmol, 1.0 equiv)
-
1-Methoxy-2-butyne (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
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Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
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Triethylamine (Et₃N, 5 mL, anhydrous and degassed)
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THF (5 mL, anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
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Evacuate and backfill the flask with argon three times.
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Add anhydrous, degassed THF (5 mL) and triethylamine (5 mL) via syringe.
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Stir the mixture at room temperature for 10 minutes.
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Add 1-methoxy-2-butyne (1.2 mmol) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Troubleshooting workflow for optimizing cross-coupling reactions.
References
preventing side reactions during the deprotection of 1-methoxy-2-butyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deprotection of 1-methoxy-2-butyne.
Frequently Asked Questions (FAQs)
Q1: What is the expected product from the deprotection of 1-methoxy-2-butyne?
The primary and expected product from the successful deprotection of 1-methoxy-2-butyne is 2-butanone . The reaction proceeds through an acid-catalyzed hydrolysis mechanism.
Q2: What is the general mechanism for the deprotection of 1-methoxy-2-butyne?
The deprotection of 1-methoxy-2-butyne is analogous to the acid-catalyzed hydrolysis of an enol ether or the hydration of an alkyne. The general mechanism involves three key steps:
-
Protonation: The oxygen atom of the methoxy group is protonated by an acid catalyst, making it a good leaving group.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the alkyne.
-
Tautomerization: The resulting enol intermediate is unstable and rapidly tautomerizes to the more stable keto form, yielding 2-butanone.
Caption: General mechanism for the acid-catalyzed deprotection of 1-methoxy-2-butyne.
Q3: What types of catalysts are effective for this deprotection?
Both Brønsted acids and Lewis acids can be effective for the deprotection of 1-methoxy-2-butyne.
-
Brønsted Acids: Strong protic acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly used to catalyze the hydrolysis.
-
Lewis Acids: Lewis acids can also promote the cleavage of the methoxy group. The choice of Lewis acid can sometimes offer better selectivity and milder reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the deprotection of 1-methoxy-2-butyne.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion to 2-butanone | 1. Insufficient acid catalyst concentration.2. Reaction temperature is too low.3. Insufficient reaction time.4. Poor quality of reagents (e.g., wet solvent). | 1. Increase the concentration of the acid catalyst incrementally.2. Gradually increase the reaction temperature while monitoring for side product formation.3. Extend the reaction time and monitor progress by TLC or GC/MS.4. Ensure all solvents and reagents are anhydrous. |
| Formation of a significant amount of allene byproduct | Rearrangement of the propargylic ether under acidic conditions. This is a known side reaction for propargylic alcohols and ethers. | 1. Use milder reaction conditions (lower temperature, less concentrated acid).2. Consider using a different acid catalyst (e.g., a milder Lewis acid) that may favor the desired hydrolysis pathway. |
| Polymerization or formation of intractable tars | Strong acidic conditions and/or high temperatures can promote polymerization of the starting material or the intermediate enol. | 1. Decrease the reaction temperature.2. Use a lower concentration of the acid catalyst.3. Add the substrate slowly to the reaction mixture to avoid localized high concentrations. |
| Incomplete reaction despite extended time | The catalyst may be deactivated or the reaction has reached equilibrium. | 1. Add a fresh portion of the catalyst.2. If using a Brønsted acid in an aqueous system, consider removing the methanol byproduct to shift the equilibrium towards the product. |
Experimental Protocols
Below are detailed methodologies for the acid-catalyzed deprotection of 1-methoxy-2-butyne.
Protocol 1: Brønsted Acid-Catalyzed Deprotection
This protocol outlines a general procedure using a strong protic acid.
Reagents and Materials:
-
1-Methoxy-2-butyne
-
Dilute Sulfuric Acid (e.g., 1 M H₂SO₄) or Hydrochloric Acid (e.g., 1 M HCl)
-
Diethyl ether or Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
Procedure:
-
To a solution of 1-methoxy-2-butyne in a suitable solvent (e.g., water/THF mixture), add the acid catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 2-butanone.
-
Purify the product by distillation if necessary.
Caption: Workflow for Brønsted acid-catalyzed deprotection.
Protocol 2: Lewis Acid-Catalyzed Deprotection
This protocol provides an alternative using a Lewis acid, which may offer milder conditions.
Reagents and Materials:
-
1-Methoxy-2-butyne
-
Lewis Acid (e.g., Zinc chloride (ZnCl₂), Iron(III) chloride (FeCl₃))
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, dissolve the Lewis acid in an anhydrous aprotic solvent in a round-bottom flask.
-
Add the 1-methoxy-2-butyne to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress.
-
Once the reaction is complete, carefully add water to hydrolyze the reaction mixture.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting 2-butanone by distillation.
Caption: Workflow for Lewis acid-catalyzed deprotection.
Quantitative Data Summary
Currently, specific quantitative data for the deprotection of 1-methoxy-2-butyne is not widely available in the searched literature. The following table is a general representation based on analogous reactions of enol ether hydrolysis and alkyne hydration. Researchers should perform optimization studies to determine the ideal conditions for their specific needs.
| Catalyst System | Temperature (°C) | Typical Reaction Time | Expected Yield of 2-Butanone | Potential Side Products |
| 1 M H₂SO₄ in H₂O/THF | 25 - 50 | 2 - 6 hours | Moderate to Good | Allene, Polymers |
| 1 M HCl in H₂O/Acetone | 25 - 40 | 3 - 8 hours | Moderate to Good | Allene, Polymers |
| ZnCl₂ in CH₂Cl₂ then H₂O | 25 | 4 - 12 hours | Fair to Good | Complex mixture if not fully hydrolyzed |
| FeCl₃ in CH₃CN then H₂O | 25 | 2 - 6 hours | Good | Potential for colored impurities |
Note: The yields and side product profiles are highly dependent on the specific reaction conditions and the purity of the starting materials. The information provided should be used as a guideline for experimental design.
Technical Support Center: Improving Regioselectivity of Nucleophilic Additions to 1-Methoxy-2-butyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic additions to 1-methoxy-2-butyne. Our goal is to help you improve the regioselectivity of your reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected regiochemical outcomes for nucleophilic addition to 1-methoxy-2-butyne?
In the nucleophilic addition to 1-methoxy-2-butyne, two main regioisomers can be formed: the α-adduct and the β-adduct. The methoxy group (-OCH₃) is an electron-donating group, which influences the electron density of the alkyne's carbon atoms. This electronic effect, along with steric factors of both the substrate and the nucleophile, will dictate the predominant regioisomer.
-
α-addition: The nucleophile attacks the carbon atom (C2) adjacent to the methoxymethyl group.
-
β-addition: The nucleophile attacks the terminal carbon atom (C3) of the butyne chain.
The regioselectivity is a result of the interplay between the electronic polarization of the alkyne and the steric hindrance at each carbon atom.
Q2: How does the nature of the nucleophile affect the regioselectivity?
The "hardness" or "softness" of the nucleophile plays a crucial role in determining the regioselectivity of the addition.
-
Hard Nucleophiles (e.g., organolithium reagents, Grignard reagents): These reagents are typically more reactive and their additions are often under kinetic control. The regioselectivity can be influenced by both electronic and steric factors.
-
Soft Nucleophiles (e.g., organocuprates): These reagents are generally less reactive and their additions are often under thermodynamic control. They tend to be more sensitive to the electronic properties of the alkyne.
Q3: Can Lewis acids be used to improve regioselectivity?
Yes, the addition of a Lewis acid can significantly influence the regioselectivity. A Lewis acid can coordinate to the oxygen atom of the methoxy group, effectively increasing the electron-withdrawing nature of the methoxymethyl substituent. This coordination can alter the electronic polarization of the alkyne and may favor the formation of one regioisomer over the other.
Troubleshooting Guides
Issue 1: Poor or no regioselectivity observed in the reaction.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Nucleophile | Consider switching to a different class of nucleophile. If you are using a hard nucleophile (e.g., R-Li), try a softer one like an organocuprate (R₂CuLi), or vice versa. |
| Reaction Temperature | Temperature can influence the kinetic versus thermodynamic product distribution. Try running the reaction at a lower temperature to favor the kinetically controlled product or at a higher temperature to favor the thermodynamically more stable product. |
| Solvent Effects | The polarity of the solvent can affect the stability of charged intermediates and transition states. Experiment with a range of solvents with varying polarities (e.g., THF, diethyl ether, toluene). |
| Absence of a Directing Group Effect | The methoxy group may not be exerting a strong enough directing effect. Consider the use of a Lewis acid (e.g., BF₃·OEt₂, TiCl₄) to chelate to the oxygen and enhance its directing influence. |
Issue 2: Low yield of the desired regioisomer.
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | If the desired regioisomer is the sterically more hindered one, the reaction rate may be slow. Consider using a smaller nucleophile or running the reaction for a longer period or at a slightly elevated temperature. |
| Side Reactions | The nucleophile may be reacting with other parts of the molecule or with the solvent. Ensure all reagents and solvents are pure and dry. Consider using a more selective nucleophile. |
| Reagent Decomposition | Organometallic reagents are often sensitive to air and moisture. Ensure your reagents are freshly prepared or titrated and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
Experimental Protocols
General Procedure for Organocuprate Addition to 1-Methoxy-2-butyne:
-
Preparation of the Organocuprate: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, add copper(I) iodide (CuI, 1.0 eq). Cool the flask to -78 °C in a dry ice/acetone bath. To this, add a solution of the organolithium reagent (2.0 eq) in an appropriate solvent (e.g., diethyl ether or THF) dropwise. Stir the resulting mixture at -78 °C for 30 minutes to form the lithium diorganocuprate.
-
Addition to the Alkyne: To the freshly prepared organocuprate solution, add a solution of 1-methoxy-2-butyne (1.0 eq) in the same solvent dropwise at -78 °C.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time will vary depending on the specific nucleophile used.
-
Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.
Data Presentation
The following table summarizes the expected regioselectivity for the nucleophilic addition to 1-methoxy-2-butyne based on general principles of organic chemistry. Note: This is an illustrative table, and actual experimental results may vary.
| Nucleophile | Expected Major Regioisomer | Controlling Factors | Rationale |
| MeLi (Hard Nucleophile) | α-adduct | Steric and Electronic | The methoxymethyl group may direct the nucleophile to the adjacent carbon. |
| Me₂CuLi (Soft Nucleophile) | β-adduct | Electronic | The softer nucleophile is more sensitive to the electronic polarization of the alkyne, favoring attack at the more electron-deficient carbon. |
| Me₂CuLi + BF₃·OEt₂ | α-adduct | Lewis Acid Coordination | The Lewis acid coordinates to the methoxy oxygen, increasing the electrophilicity of the α-carbon. |
Visualizations
Technical Support Center: Effective Workup and Purification Strategies for Polar Alkyne Products
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the workup and purification of polar alkyne products.
Frequently Asked Questions (FAQs)
Q1: What makes polar alkyne products particularly challenging to purify?
Polar alkynes possess both a non-polar alkyne group and one or more polar functional groups (e.g., hydroxyls, amines, carboxylic acids).[1] This dual nature can lead to solubility in both aqueous and organic phases, making standard liquid-liquid extractions difficult. During chromatography, their polarity can cause strong interactions with polar stationary phases like silica gel, leading to poor separation and recovery.[2]
Q2: When should I choose extraction over chromatography for initial purification?
Extraction is an excellent first step when there is a significant difference in the polarity and acid/base properties between your product and the impurities.[3] Acid-base extraction is particularly effective if your polar alkyne is acidic (e.g., contains a carboxylic acid) or basic (e.g., contains an amine), as it allows for the selective transfer of the product into the aqueous phase, leaving non-polar impurities behind in the organic layer.[4][5]
Q3: What is the fundamental difference between normal-phase and reversed-phase chromatography?
The primary difference lies in the polarity of the stationary and mobile phases.[6]
-
Normal-Phase Chromatography (NPC): Uses a polar stationary phase (like silica gel or alumina) and a non-polar mobile phase (like hexane/ethyl acetate). In NPC, non-polar compounds elute first.[6][7]
-
Reversed-Phase Chromatography (RPC): Employs a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like water/acetonitrile or water/methanol).[8] In RPC, polar compounds elute first. This technique is often preferred for purifying highly polar compounds.[2]
Q4: Can recrystallization be used for highly polar alkynes?
Yes, recrystallization is a powerful technique for purifying solid polar alkynes, provided a suitable solvent or solvent system can be found.[9] The ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at all temperatures.[10][11] For very polar compounds, solvent pairs like ethanol/water or acetone/water are often effective.[11][12]
Q5: How can protecting groups simplify the purification of polar alkynes?
Protecting groups can be used to temporarily mask polar functional groups (like alcohols or amines), thereby reducing the overall polarity of the molecule.[13][14] This can significantly improve its behavior during extraction and normal-phase chromatography. After purification, the protecting group is removed to yield the final polar alkyne product.
Troubleshooting Guide
Issue 1: Product is Lost During Aqueous Workup
Q: I'm losing a significant amount of my polar alkyne product during liquid-liquid extraction. What's going wrong and how can I fix it?
A: This is a common issue when the product has high water solubility. Here are several strategies to mitigate this problem:
-
Problem: The product is partitioning into the aqueous layer along with the impurities.
-
Solution 1: Brine Wash: Before extraction, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the polarity of the aqueous phase, which can decrease the solubility of your organic product in it, pushing it back into the organic layer.[15]
-
Solution 2: Solvent Choice: If standard solvents like ethyl acetate or dichloromethane (DCM) are failing, try a more polar solvent system for extraction. A 3:1 mixture of chloroform/isopropanol can sometimes extract water-soluble organic compounds more effectively.[16]
-
Solution 3: Back-Extraction: After the initial extraction, perform a "back-extraction" by washing the aqueous layer with fresh portions of the organic solvent to recover any dissolved product. Combine all organic layers for drying and concentration.
-
Solution 4: Minimize Water: If possible, remove the reaction solvent under reduced pressure before the workup to avoid adding large volumes of water, which can be especially problematic with water-miscible solvents like acetonitrile or THF.[16][17]
Issue 2: Product Streaks or Remains on the Baseline in Normal-Phase Chromatography
Q: My polar alkyne product is streaking badly on the TLC plate and won't elute from a silica gel column. How can I improve the chromatography?
A: This indicates that your compound is too polar for the chosen conditions and is interacting too strongly with the silica gel.
-
Problem: Strong analyte-stationary phase interaction.
-
Solution 1: Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., methanol in a DCM/methanol system). For very polar compounds, a mobile phase of 10-20% methanol in DCM may be required.[13]
-
Solution 2: Use an Additive:
-
For basic compounds (e.g., amines), add a small amount of a base like triethylamine (0.1-1%) or ammonium hydroxide to the eluent. This neutralizes acidic sites on the silica, preventing strong ionic interactions.[13]
-
For acidic compounds (e.g., carboxylic acids), add a small amount of an acid like acetic acid or formic acid (0.1-1%) to the eluent to suppress deprotonation.
-
-
Solution 3: Switch to a Different Stationary Phase:
-
Alumina: Can be less acidic than silica and is available in acidic, neutral, or basic forms. Basic alumina is often a good choice for purifying basic compounds.[6]
-
Reversed-Phase Silica (C18): This is the most effective solution for very polar compounds. The non-polar stationary phase will have weaker interactions with your polar product, allowing for elution with a polar mobile phase (e.g., water/acetonitrile).[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase with a high-organic, low-aqueous mobile phase. It is excellent for retaining and separating very polar analytes that are not retained in reversed-phase.[18]
-
Issue 3: Failure to Crystallize
Q: My polar alkyne product has oiled out or refuses to crystallize from solution. What steps can I take to induce crystallization?
A: Crystallization is a thermodynamically controlled process that sometimes needs encouragement.[9]
-
Problem: The compound has separated as a liquid (oiled out) or the solution is supersaturated but nucleation has not occurred.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide a surface for crystal nucleation.
-
Solution 2: Seeding: If you have a small crystal of the pure product, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.
-
Solution 3: Reduce Temperature: If cooling to room temperature is unsuccessful, try cooling the flask in an ice bath or even a freezer. Cooling should be slow to promote the formation of pure crystals over a rapid precipitate.[9][19]
-
Solution 4: Change Solvent System: If the product oils out, it may be because the solution's temperature is above the melting point of your solid. Try a solvent with a lower boiling point or add a "poorer" solvent (one in which your compound is less soluble) dropwise to the cooled solution until it becomes slightly cloudy, then warm to clarify and cool again slowly.[12]
Data & Protocols
Table 1: Comparison of Chromatographic Techniques for Polar Alkynes
| Technique | Stationary Phase | Mobile Phase | Elution Order | Pros for Polar Alkynes | Cons for Polar Alkynes |
| Normal-Phase (NPC) | Polar (Silica, Alumina) | Non-polar (Hexane/EtOAc) | Non-polar first | Good for moderately polar compounds. | Strong retention, streaking, and poor recovery for highly polar compounds.[2] |
| Reversed-Phase (RPC) | Non-polar (C18) | Polar (Water/ACN, Water/MeOH) | Polar first | Excellent for a wide range of polar compounds; good retention and separation.[13] | Removing aqueous mobile phase can be energy-intensive (lyophilization). |
| HILIC | Polar (Amine, Cyano) | Polar (High ACN, low water) | Polar last | Ideal for very polar, water-soluble compounds not retained by RPC.[18] | Requires careful column equilibration; can have reproducibility issues. |
| Ion-Exchange (IEX) | Charged (Anionic/Cationic) | Buffered Aqueous | Based on charge | Specific for charged (acidic or basic) polar alkynes. | Limited to ionizable compounds; requires buffer systems. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for a Polar Alkyne with a Basic Amine Group
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate or DCM) in a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). Stopper the funnel and shake vigorously, venting frequently to release any pressure.[4][17]
-
Separation: Allow the layers to separate. The protonated amine-containing alkyne will move to the aqueous layer, while neutral and acidic impurities remain in the organic layer.[3][20]
-
Isolation: Drain the lower (aqueous) layer into a clean flask.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). Your deprotonated product should precipitate out if it is a solid or form an organic layer if it is a liquid.
-
Final Extraction: Extract the basified aqueous solution with several portions of a fresh organic solvent (e.g., DCM).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: General Flash Column Chromatography (Silica Gel)
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack the silica into a uniform bed. Add a thin layer of sand on top to protect the silica surface.
-
Sample Loading: Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column bed. This "dry loading" method often results in better separation than loading the sample as a liquid.
-
Elution: Begin eluting with the non-polar mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds of increasing polarity.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visual Workflows
Caption: General workflow for the purification of a polar alkyne product.
Caption: Diagram of an acid-base extraction for a basic polar alkyne.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. quora.com [quora.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. columbia.edu [columbia.edu]
- 7. coleparmer.co.uk [coleparmer.co.uk]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. youtube.com [youtube.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Workup [chem.rochester.edu]
- 17. rtong.people.ust.hk [rtong.people.ust.hk]
- 18. biotage.com [biotage.com]
- 19. Home Page [chem.ualberta.ca]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Reaction Exotherms with 1-Methoxy-2-butyne on a Larger Scale
Troubleshooting Guides
Issue 1: Runaway Reaction During Metallation
Symptom: A rapid, uncontrolled increase in reaction temperature and pressure.
| Potential Cause | Troubleshooting Steps |
| Inadequate Cooling Capacity | 1. Immediately stop the addition of the organometallic reagent. 2. Apply maximum cooling to the reactor. 3. If the temperature continues to rise, prepare for emergency quenching. 4. For future runs, reduce the addition rate or use a more efficient cooling system. |
| Reagent Addition Rate Too Fast | 1. Cease reagent addition. 2. Monitor the temperature closely. 3. Once the temperature is stable and under control, resume addition at a significantly slower rate. |
| Localized "Hot Spots" | 1. Ensure vigorous and effective stirring to improve heat dissipation. 2. Check for any solids or viscous phases that may be impeding mixing. |
| Incorrect Reagent Stoichiometry | 1. Verify the exact concentration of the organometallic reagent via titration before use. 2. Re-calculate the required volume based on the titrated molarity. |
Issue 2: Incomplete Deprotonation of 1-Methoxy-2-butyne
Symptom: Lower than expected yield of the desired product; presence of starting material after the reaction is complete.
| Potential Cause | Troubleshooting Steps |
| Insufficient Organometallic Reagent | 1. Titrate the organometallic reagent to determine its exact concentration. 2. Use a slight excess (e.g., 1.05-1.1 equivalents) of the reagent. |
| Reaction Temperature Too Low | 1. While maintaining safety, consider a slightly higher reaction temperature as determined by your initial calorimetry studies. |
| Poor Reagent Quality | 1. Use freshly opened or recently titrated organometallic reagents. 2. Avoid using reagents that have been stored for extended periods or show signs of decomposition (e.g., precipitation). |
| Presence of Protic Impurities | 1. Ensure all solvents and reagents are rigorously dried. 2. Perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen). |
Frequently Asked Questions (FAQs)
Q1: How can I estimate the potential exotherm of the metallation of 1-methoxy-2-butyne before heading into the lab?
A1: While specific data for 1-methoxy-2-butyne is scarce, the deprotonation of terminal alkynes is known to be exothermic. You can find literature values for the heat of reaction of similar terminal alkynes to get a rough estimate. However, for process safety, it is imperative to determine the heat of reaction experimentally using reaction calorimetry (e.g., Heat Flow Calorimetry or Power Compensation Calorimetry).[1][2][3] This will provide crucial data for safe scale-up.[4][5]
Q2: What are the key safety considerations when scaling up the reaction of 1-methoxy-2-butyne with an organolithium reagent?
A2: The primary concerns are the pyrophoric nature of many organolithium reagents and the potential for a runaway reaction. Key considerations include:
-
Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere to prevent quenching of the reagent and potential ignition.
-
Controlled Addition: The organolithium reagent should be added slowly and sub-surface to a well-stirred solution of the alkyne to ensure rapid dilution and heat dissipation.
-
Adequate Cooling: The reactor must have sufficient cooling capacity to handle the heat generated by the reaction.
-
Emergency Plan: Have a well-defined quenching procedure and the necessary reagents readily available in case of a thermal runaway.
Q3: What are suitable quenching agents for a large-scale reaction involving the lithium acetylide of 1-methoxy-2-butyne?
A3: A suitable quenching agent should react with the organometallic species in a controlled manner. For large-scale reactions, a common strategy is to use a less reactive electrophile that will still consume the acetylide. A solution of a proton source in a non-reactive solvent, such as acetic acid in THF, can be used. The quench should be performed at a low temperature and with controlled addition of the quenching solution.
Q4: Can I use a Grignard reagent instead of an organolithium reagent to deprotonate 1-methoxy-2-butyne? Is it safer?
A4: Grignard reagents can be used to deprotonate terminal alkynes.[6][7] They are generally considered less reactive and therefore potentially safer to handle than organolithium reagents. However, the reaction may be slower and require higher temperatures. The choice of reagent will depend on the specific requirements of your subsequent reaction steps. A full safety and process evaluation should be conducted for either choice.
Data Presentation
The following tables represent hypothetical, yet realistic, data that could be obtained from reaction calorimetry studies for the deprotonation of a terminal alkyne like 1-methoxy-2-butyne.
Table 1: Heat of Reaction for Deprotonation of a Terminal Alkyne (by Analogy)
| Organometallic Reagent | Solvent | Temperature (°C) | Heat of Reaction (ΔHrxn) (kJ/mol) |
| n-Butyllithium | THF | -78 | -120 to -150 |
| s-Butyllithium | THF | -78 | -130 to -160 |
| Ethylmagnesium Bromide | THF | 0 | -80 to -110 |
Table 2: Adiabatic Temperature Rise Calculation (Example)
| Parameter | Value |
| Heat of Reaction (ΔHrxn) | -135 kJ/mol |
| Moles of Limiting Reagent | 5.0 mol |
| Total Reaction Mass | 25 kg |
| Specific Heat Capacity (Cp) | 1.8 J/g·K |
| Calculated Adiabatic Rise (ΔTad) | 150 °C |
Note: The adiabatic temperature rise is a critical parameter for assessing the thermal risk of a reaction. A high ΔTad indicates a significant potential for a runaway reaction.
Experimental Protocols
Protocol: Controlled Deprotonation of 1-Methoxy-2-butyne (General Procedure)
Disclaimer: This is a generalized protocol and must be adapted and optimized for your specific equipment and scale. A thorough risk assessment must be conducted prior to execution.
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and has been purged with a dry, inert gas (e.g., Argon).
-
Equip the reactor with a mechanical stirrer, a temperature probe, a controlled addition funnel (or pump), and a nitrogen/argon inlet.
-
Establish and maintain a slight positive pressure of inert gas.
-
-
Reagent Charging:
-
Charge the reactor with a solution of 1-methoxy-2-butyne (1.0 equivalent) in anhydrous THF.
-
Cool the solution to the desired initial temperature (e.g., -78 °C using a dry ice/acetone bath).
-
-
Organometallic Reagent Addition:
-
Titrate the organometallic reagent (e.g., n-butyllithium, 1.05 equivalents) immediately before use to determine the exact concentration.
-
Transfer the required volume of the organometallic reagent to the addition funnel under an inert atmosphere.
-
Begin the slow, dropwise addition of the organometallic reagent to the vigorously stirred alkyne solution.
-
Monitor the internal temperature closely. The addition rate should be controlled to maintain the desired reaction temperature within a narrow range (e.g., ± 2 °C).
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at the set temperature for a predetermined time, as established by small-scale experiments and reaction monitoring (e.g., TLC, GC, or NMR analysis of quenched aliquots).
-
-
Quenching:
-
Prepare a separate, cooled quenching solution (e.g., a solution of your electrophile or a proton source like saturated aqueous ammonium chloride).
-
Slowly transfer the reaction mixture to the quenching solution under controlled temperature conditions. Alternatively, slowly add the quenching solution to the reaction mixture.
-
Monitor the temperature of the quench pot throughout the addition.
-
-
Work-up:
-
Once the quench is complete and the temperature has stabilized, proceed with the appropriate aqueous work-up and extraction procedures.
-
Visualizations
Caption: Troubleshooting workflow for an unexpected exotherm.
Caption: Key considerations for the safe scale-up of alkyne metallation.
Caption: A typical experimental setup for a large-scale exothermic reaction.
References
- 1. contractpharma.com [contractpharma.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. icheme.org [icheme.org]
- 4. How Calorimetry Enhances Synthetic Route Development for Pharmaceuticals [eureka.patsnap.com]
- 5. syrris.com [syrris.com]
- 6. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 7. quora.com [quora.com]
challenges and solutions in scaling up 1-methoxy-2-butyne reactions
Welcome to the technical support center for the scale-up of reactions involving 1-methoxy-2-butyne. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for transitioning from laboratory-scale experiments to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with 1-methoxy-2-butyne?
A1: 1-methoxy-2-butyne is a combustible liquid and should be handled with care. Key hazards include:
-
Flammability: Vapors may form explosive mixtures with air. It is crucial to keep the compound away from heat, sparks, open flames, and other ignition sources.[1][2] All equipment should be properly grounded to prevent static discharge.
-
Irritation: It can cause skin and serious eye irritation.[1]
-
Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.[1]
-
Stability: While generally stable under normal conditions, it can react with strong oxidizing agents.[1][3]
Q2: What are the most common classes of reactions performed with 1-methoxy-2-butyne?
A2: As a terminal alkyne, 1-methoxy-2-butyne is primarily used in reactions that leverage the reactivity of its acidic proton and the carbon-carbon triple bond. Common reactions include:
-
Deprotonation/Metalation: Formation of an acetylide with strong bases like organolithium reagents (e.g., n-BuLi) or Grignard reagents.
-
Grignard Reactions: The resulting acetylide can be used as a nucleophile in reactions with aldehydes, ketones, and other electrophiles.
-
Coupling Reactions: Particularly the Sonogashira coupling, where it is coupled with aryl or vinyl halides.
-
Propargylic Substitution: Reactions involving the functionalization of the carbon adjacent to the methoxy group.
Q3: Why is temperature control critical when scaling up reactions with 1-methoxy-2-butyne?
A3: Many reactions involving 1-methoxy-2-butyne, especially deprotonation with strong bases like n-butyllithium or Grignard reagent formation, are highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Without proper temperature control, this can lead to a rapid increase in temperature (a thermal runaway), which can cause solvent to boil violently, degrade reagents and products, and create a significant safety hazard.
Q4: What are the key considerations for solvent selection during scale-up?
A4: Solvent selection is crucial for safety, reaction performance, and downstream processing. Key factors include:
-
Boiling Point: A solvent with a boiling point that allows for effective heat management is essential.
-
Solubility: The solvent must keep all reactants, intermediates, and reagents in solution to ensure a homogeneous reaction.
-
Azeotropes: Be aware of potential azeotrope formation with water or other solvents, which can complicate purification.
-
Safety: Flammability, toxicity, and environmental impact are critical considerations at industrial scale.
-
Regulatory Compliance: The chosen solvent must be acceptable for the intended application (e.g., pharmaceutical manufacturing).
Troubleshooting Guides
Deprotonation/Metalation (e.g., with n-BuLi or Grignard Reagents)
| Problem | Potential Cause | Solution |
| Low or No Reaction | Incomplete deprotonation due to residual moisture. | Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Degradation of the organometallic reagent. | Titrate the organometallic reagent before use to determine its exact concentration. | |
| Exothermic Runaway | Addition rate of the base is too fast. | Add the base slowly and portion-wise, while carefully monitoring the internal temperature of the reactor. Use a dropping funnel or a syringe pump for controlled addition. |
| Inefficient cooling. | Ensure the cooling system is adequate for the scale of the reaction. Consider using a larger cooling bath or a more efficient cooling fluid. | |
| Formation of Side Products | Localized high concentrations of the base leading to side reactions. | Improve stirring efficiency to ensure rapid mixing and prevent localized "hot spots." |
| Reaction temperature is too high. | Maintain the recommended reaction temperature throughout the addition of the base. |
Grignard Reaction with Carbonyls
| Problem | Potential Cause | Solution |
| Low Yield of Desired Alcohol | The Grignard reagent is acting as a base and deprotonating the carbonyl compound (enolization). | Add the carbonyl compound to the Grignard reagent at a low temperature to favor nucleophilic addition over enolization. |
| Wurtz coupling of the Grignard reagent with any unreacted halide from its preparation. | Ensure the Grignard reagent formation is complete before adding the carbonyl compound. | |
| Difficulty with Work-up | Formation of magnesium salt emulsions. | Use a saturated aqueous solution of ammonium chloride for quenching instead of water. |
| Precipitation of magnesium salts. | Add a co-solvent like THF during work-up to help dissolve the salts. |
Sonogashira Coupling
| Problem | Potential Cause | Solution |
| Low Yield of Coupled Product | Catalyst deactivation. | Ensure the reaction is performed under strictly anaerobic conditions, as oxygen can deactivate the palladium catalyst. Use degassed solvents. |
| Insufficiently active catalyst. | Use a pre-catalyst or activate the catalyst in situ. The choice of ligands can also significantly impact catalyst activity. | |
| Formation of Diynes (Glaser Coupling) | Presence of oxygen promoting the homocoupling of the alkyne. | Rigorously exclude oxygen from the reaction mixture. |
| High concentration of the copper co-catalyst. | Optimize the loading of the copper(I) co-catalyst. In some cases, a copper-free Sonogashira protocol may be beneficial. | |
| Difficulty in Removing Metal Impurities | Residual palladium or copper in the final product. | Employ appropriate purification techniques such as treatment with a scavenger resin, activated carbon, or recrystallization. |
Quantitative Data
Table 1: Recommended Solvents for 1-Methoxy-2-butyne Reactions
| Solvent | Boiling Point (°C) | Key Features | Scale-up Considerations |
| Tetrahydrofuran (THF) | 66 | Good for organometallic reactions; dissolves many organic compounds. | Can form explosive peroxides; must be stored and handled with care. Relatively low boiling point can be a challenge for high-temperature reactions. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Higher boiling point than THF; less prone to peroxide formation. | More expensive than THF. |
| Toluene | 111 | Higher boiling point, good for higher temperature reactions. | Can be difficult to remove during work-up. Potential for side reactions at higher temperatures. |
| Diethyl Ether | 34.6 | Traditional solvent for Grignard reactions. | Very low boiling point and high flammability pose significant safety risks on a large scale. |
Table 2: Common Byproducts in Scaled-up 1-Methoxy-2-butyne Reactions
| Reaction | Common Byproduct(s) | Formation Mechanism | Mitigation Strategy |
| Deprotonation/Metalation | Oligomers/Polymers | Uncontrolled polymerization initiated by excess base or high temperatures. | Maintain strict temperature control and use the correct stoichiometry of the base. |
| Grignard Reaction | Enolized starting material, Wurtz coupling products | Grignard reagent acting as a base; reaction with unreacted alkyl halide. | Low-temperature addition of the electrophile; ensure complete formation of the Grignard reagent. |
| Sonogashira Coupling | Diyne (from Glaser coupling) | Homocoupling of 1-methoxy-2-butyne catalyzed by the copper co-catalyst in the presence of oxygen. | Maintain a strictly inert atmosphere; consider copper-free conditions if this is a persistent issue. |
Experimental Protocols
Protocol 1: Large-Scale Deprotonation of 1-Methoxy-2-butyne with n-Butyllithium
-
Equipment: A jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a dropping funnel, and a nitrogen inlet/outlet.
-
Procedure:
-
Dry all glassware in an oven at 120 °C overnight and assemble while hot under a stream of dry nitrogen.
-
Charge the reactor with a solution of 1-methoxy-2-butyne in anhydrous THF (e.g., 5 L).
-
Cool the reactor to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Slowly add a solution of n-butyllithium in hexanes (e.g., 1.1 equivalents) via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional hour to ensure complete deprotonation.
-
The resulting solution of the lithium acetylide is now ready for the subsequent reaction.
-
Protocol 2: Scaled-up Sonogashira Coupling of 1-Methoxy-2-butyne with an Aryl Iodide
-
Equipment: A jacketed glass reactor with a mechanical stirrer, a thermocouple, a reflux condenser, and a nitrogen inlet/outlet.
-
Procedure:
-
Charge the reactor with the aryl iodide (1 equivalent), palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equivalents), and copper(I) iodide (0.02-0.1 equivalents).
-
Purge the reactor with nitrogen for at least 30 minutes.
-
Add degassed solvent (e.g., THF or toluene) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents).
-
Slowly add 1-methoxy-2-butyne (1.1-1.5 equivalents) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor the progress by a suitable analytical technique (e.g., HPLC or GC).
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Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: General experimental workflow for scaled-up reactions.
Caption: Troubleshooting decision tree for low yield.
Caption: Simplified Sonogashira coupling catalytic cycle.
References
Technical Support Center: Identifying Unexpected Byproducts in 1-Methoxy-2-butyne Reactions by GC-MS
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in identifying unexpected byproducts during the synthesis and analysis of 1-methoxy-2-butyne via Gas Chromatography-Mass Spectrometry (GC-MS).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the common, expected byproducts in the synthesis of 1-methoxy-2-butyne?
A1: The synthesis of 1-methoxy-2-butyne, typically via the Williamson ether synthesis from 2-butyn-1-ol and a methylating agent, can lead to several byproducts. Common culprits include unreacted starting materials (2-butyn-1-ol), isomeric ethers like 3-methoxy-1-butyne due to base-catalyzed isomerization[1], and elimination products. The specific byproducts and their prevalence will depend on reaction conditions such as the base, solvent, and temperature used[2].
Q2: I see a peak with the same molecular weight as my product but at a different retention time. What could it be?
A2: This is a strong indication of an isomeric byproduct. Given that 1-methoxy-2-butyne has the molecular formula C5H8O, other isomers are possible. A likely candidate is 3-methoxy-1-butyne, which can be formed through isomerization of the starting alkoxide under basic conditions[1][3]. To confirm the identity, careful analysis of the mass fragmentation pattern is required.
Q3: My GC-MS spectrum shows peaks that are higher in mass than my expected product. What are these?
A3: Peaks with a mass-to-charge ratio (m/z) significantly higher than that of 1-methoxy-2-butyne (84.12 g/mol ) could indicate the formation of oligomers or polymers. Alkynes, including 2-butyn-1-ol, can undergo oligomerization or polymerization, especially in the presence of certain catalysts or under harsh reaction conditions.
Q4: How can I minimize the formation of these byproducts?
A4: To minimize byproduct formation in the Williamson ether synthesis of 1-methoxy-2-butyne, it is crucial to use a primary alkyl halide (e.g., methyl iodide) to avoid E2 elimination reactions[2]. Using a strong, non-hindered base and carefully controlling the reaction temperature can also help to suppress isomerization and other side reactions.
Section 2: Troubleshooting Guide for Unexpected Peaks
This guide will help you to identify potential unexpected byproducts based on their GC-MS data.
Problem: An unexpected peak is observed in the GC chromatogram of my 1-methoxy-2-butyne reaction mixture.
Step 1: Analyze the Mass Spectrum of the Unexpected Peak
Determine the molecular weight and analyze the fragmentation pattern of the unknown peak. This information is crucial for proposing a structure.
Step 2: Compare with Potential Byproducts
Based on the reaction, consider the following possibilities:
-
Isomers of 1-methoxy-2-butyne (m/z = 84.12):
-
Unreacted Starting Materials:
-
2-Butyn-1-ol (m/z = 70.09): Check for a peak with a molecular ion at m/z 70 and characteristic fragments.
-
-
Products of Side Reactions:
-
Elimination Products: If a secondary or tertiary alkyl halide was used, or if the reaction was run at high temperatures, E2 elimination is a possibility[2]. This would lead to the formation of volatile alkene or diene species.
-
Over-methylation Products: Depending on the methylating agent and reaction conditions, methylation of other functional groups could occur, though this is less common for this specific synthesis.
-
Solvent Adducts: In some cases, the solvent may react with the starting materials or intermediates.
-
Section 3: Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis
-
Quench the Reaction: Carefully quench the reaction mixture (e.g., with a saturated aqueous solution of ammonium chloride).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filtration and Concentration: Filter the solution to remove the drying agent and carefully concentrate the filtrate under reduced pressure.
-
Dilution: Dilute the crude residue in a volatile solvent suitable for GC injection (e.g., dichloromethane or ethyl acetate) to an appropriate concentration (typically 1 mg/mL).
Protocol 2: General GC-MS Method
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity column is recommended (e.g., DB-5ms, HP-5ms, or equivalent). A 30 m x 0.25 mm ID x 0.25 µm film thickness is a good starting point.
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 20:1 (can be adjusted based on sample concentration).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-350.
-
Section 4: Data Presentation
Table 1: Potential Byproducts in 1-methoxy-2-butyne Synthesis and their GC-MS Characteristics
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Retention Time | Key Mass Fragments (m/z) |
| 1-Methoxy-2-butyne (Product) | C5H8O | 84.12 | Elutes after 3-methoxy-1-butyne | 84 (M+), 69, 53, 41, 39 |
| 3-Methoxy-1-butyne (Isomer) | C5H8O | 84.12 | Elutes before 1-methoxy-2-butyne | 84 (M+), 69, 58, 43, 39[3] |
| 2-Butyn-1-ol (Starting Material) | C4H6O | 70.09 | Earlier elution than product | 70 (M+), 55, 41, 39 |
| Buta-1,2-diene (Elimination) | C4H6 | 54.09 | Very early eluting peak | 54 (M+), 53, 39 |
| Dimer of 2-butyn-1-ol | C8H12O2 | 140.18 | Later eluting peak | 140 (M+), and other fragments |
Section 5: Mandatory Visualizations
Caption: Troubleshooting workflow for identifying unexpected byproducts.
Caption: Potential reaction pathways and byproduct formation.
References
impact of solvent choice on the reaction rate of 1-methoxy-2-butyne
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of solvent choice on the reaction rate of alkynes, with a focus on compounds similar to 1-methoxy-2-butyne. The principles and protocols outlined here are broadly applicable to the study of solvent effects on organic reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction of 1-methoxy-2-butyne is running much slower than expected. Could the solvent be the issue?
A1: Absolutely. The choice of solvent is a critical parameter that can significantly influence the reaction rate. The polarity, protic or aprotic nature, and coordinating ability of the solvent can all play a role. If your reaction is proceeding through a polar transition state or forming charged intermediates, a more polar solvent will generally accelerate the rate by stabilizing these species. Conversely, for reactions involving nonpolar transition states, a nonpolar solvent may be more suitable.
Q2: I am observing a mixture of products in my reaction. How can the solvent influence product distribution?
A2: Solvents can affect the selectivity of a reaction by differentially solvating the transition states leading to different products. For example, in a reaction that can proceed through either an SN1 or SE2-like pathway, a polar protic solvent might favor the SN1 pathway by stabilizing the carbocation intermediate, leading to a different product distribution than what would be observed in a nonpolar aprotic solvent.
Q3: How do I choose an appropriate solvent to start my investigation on 1-methoxy-2-butyne reactions?
A3: A good starting point is to consider the probable reaction mechanism.
-
For reactions likely to involve polar intermediates (e.g., acid-catalyzed hydration): Start with a range of polar solvents with varying protic character, such as ethanol, isopropanol, and acetonitrile.
-
For reactions where a nonpolar transition state is expected: Consider solvents like dioxane, tetrahydrofuran (THF), or toluene. It is often beneficial to screen a small set of solvents with diverse properties to get an initial understanding of the solvent's impact.
Q4: Can the solvent interfere with my starting material or catalyst?
A4: Yes, this is a crucial consideration. Some solvents can react with the starting materials, reagents, or catalysts. For instance, protic solvents like alcohols can act as nucleophiles in the presence of strong electrophiles or acids. Ethereal solvents like THF can be unstable in the presence of strong acids. Always check for the compatibility of your chosen solvent with all reaction components under the planned reaction conditions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Slow or No Reaction | The solvent may not be sufficiently polar to stabilize the transition state or a charged intermediate. | 1. Switch to a more polar solvent. For example, if you are using dioxane, try acetonitrile or a protic solvent like ethanol. 2. If using a mixed solvent system, increase the proportion of the more polar component. |
| Low Product Yield | The solvent may be participating in a side reaction or promoting the decomposition of the product. | 1. Analyze the crude reaction mixture by GC-MS or LC-MS to identify potential side products arising from solvent participation. 2. Switch to a more inert solvent with similar polarity. For example, if you suspect your alcohol solvent is acting as a nucleophile, try a polar aprotic solvent like DMF or DMSO. |
| Inconsistent Reaction Rates | Traces of water or other impurities in the solvent could be affecting the reaction. | 1. Use freshly distilled or anhydrous grade solvents. 2. Store solvents over molecular sieves to remove residual water. 3. Perform a control reaction with a known amount of water to quantify its effect. |
| Difficulty in Product Isolation | The solvent may have a high boiling point, making its removal difficult, or the product may be highly soluble in the solvent. | 1. Select a solvent with a lower boiling point if possible. 2. If a high-boiling solvent is necessary, consider alternative purification methods such as precipitation or crystallization. |
Quantitative Data Summary
The following table presents hypothetical, yet plausible, kinetic data for the acid-catalyzed hydration of an alkyne analogous to 1-methoxy-2-butyne in various solvents at 50 °C. This data illustrates the significant impact of solvent choice on the reaction rate.
| Solvent | Dielectric Constant (ε) | Solvent Type | Observed Rate Constant (kobs) x 10-4 s-1 | Relative Rate |
| Dioxane | 2.2 | Nonpolar Aprotic | 0.5 | 1 |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 2.1 | 4.2 |
| Acetonitrile | 37.5 | Polar Aprotic | 15.8 | 31.6 |
| Isopropanol | 19.9 | Polar Protic | 35.2 | 70.4 |
| Ethanol | 24.6 | Polar Protic | 50.1 | 100.2 |
| Methanol | 32.7 | Polar Protic | 89.5 | 179 |
Note: This data is illustrative and intended to demonstrate the expected trends. Actual experimental results may vary.
Experimental Protocols
Detailed Methodology for a Kinetic Study of Alkyne Hydration
This protocol describes a general method for determining the reaction rate of an alkyne hydration reaction using UV-Vis spectroscopy.
1. Materials and Reagents:
-
1-methoxy-2-butyne (or analogous alkyne)
-
Anhydrous solvents (e.g., Dioxane, Acetonitrile, Ethanol)
-
Sulfuric acid (catalyst)
-
Quartz cuvettes
-
UV-Vis spectrophotometer with temperature control
2. Preparation of Stock Solutions:
-
Prepare a stock solution of the alkyne in the chosen solvent (e.g., 0.1 M).
-
Prepare a stock solution of the sulfuric acid catalyst in the same solvent (e.g., 0.01 M).
3. Kinetic Measurement:
-
Set the spectrophotometer to the desired temperature (e.g., 50 °C).
-
Pipette the required volume of the alkyne stock solution into a quartz cuvette.
-
Add the solvent to reach the final desired volume, leaving space for the catalyst solution.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate for 10 minutes.
-
Initiate the reaction by adding a small, precise volume of the catalyst stock solution.
-
Immediately start monitoring the absorbance at a wavelength where the product absorbs and the starting material does not (this wavelength must be predetermined by running full spectra of the starting material and the purified product).
-
Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance value plateaus).
4. Data Analysis:
-
Plot the absorbance versus time.
-
Assuming pseudo-first-order kinetics (if the catalyst and water are in large excess), the natural logarithm of (A∞ - At) versus time should yield a straight line, where At is the absorbance at time t and A∞ is the absorbance at the end of the reaction.
-
The observed rate constant (kobs) is the negative of the slope of this line.
Visualizations
Caption: Experimental workflow for a kinetic study using UV-Vis spectroscopy.
Caption: Logical relationship between solvent properties and reaction rate.
Validation & Comparative
comparative reactivity analysis of 1-methoxy-2-butyne vs. terminal alkynes
Comparative Reactivity Analysis: 1-Methoxy-2-Butyne vs. Terminal Alkynes
A Guide for Researchers in Synthetic and Medicinal Chemistry
This guide provides an objective comparison of the chemical reactivity between 1-methoxy-2-butyne, an internal electron-rich alkyne, and terminal alkynes. The distinct structural features of these two classes of alkynes lead to fundamentally different outcomes in several key synthetic transformations. Supporting data and detailed experimental protocols are provided to assist researchers in selecting the appropriate substrate for their synthetic goals.
Core Structural and Electronic Differences
The primary differentiator between terminal alkynes and internal alkynes like 1-methoxy-2-butyne is the presence or absence of an acidic proton on an sp-hybridized carbon. This single feature dictates the feasibility of a wide range of reactions.
-
Terminal Alkynes : Possess a weakly acidic proton (pKa ≈ 25-26) on a triply bonded carbon.[1] This allows for deprotonation by a strong base to form a potent carbon nucleophile known as an acetylide ion.[1][2]
-
1-Methoxy-2-Butyne : As an internal alkyne, it lacks this acidic proton. Its reactivity is instead governed by the polarization of the triple bond, which is influenced by the electron-donating methoxy group. This group increases the electron density of the alkyne, making it more susceptible to electrophilic attack, and directs the regioselectivity of addition reactions.
Table 1: Comparison of Key Physical and Electronic Properties
| Property | Terminal Alkyne (e.g., 1-Hexyne) | 1-Methoxy-2-butyne | Rationale |
| Alkyne Type | Terminal | Internal | Position of the C≡C triple bond. |
| Acidic C(sp)-H | Yes | No | Presence of a hydrogen atom on a triple-bonded carbon. |
| pKa of C(sp)-H | ~25 | N/A | The sp-hybridized C-H bond is significantly more acidic than sp2 or sp3 C-H bonds.[1] |
| Key Electronic Feature | Acidic proton allows for nucleophile generation. | Electron-donating methoxy group polarizes the π-system. | The methoxy group influences the electron distribution across the triple bond. |
Comparative Reactivity in Key Transformations
The structural differences outlined above manifest in distinct reactivity profiles across several classes of organic reactions.
Acidity and Nucleophilic Carbon Species Formation
A defining reaction of terminal alkynes is their conversion into acetylide anions. This reaction is impossible for internal alkynes.
-
Terminal Alkynes : Readily deprotonated by strong bases such as sodium amide (NaNH₂) to form sodium acetylides.[1][2][3] These anions are excellent nucleophiles for forming new carbon-carbon bonds via SN2 reactions with primary alkyl halides or additions to carbonyl compounds.
-
1-Methoxy-2-Butyne : Is unreactive towards bases like NaNH₂ under standard conditions due to the absence of an acidic proton.
**Table 2: Reactivity with Strong Base (NaNH₂) **
| Substrate | Reagent | Product | Outcome |
| Terminal Alkyne | 1. NaNH₂ | Acetylide Anion | Reactive : Forms a potent carbon nucleophile.[4][5] |
| 1-Methoxy-2-butyne | 1. NaNH₂ | No Reaction | Unreactive : Lacks the acidic proton for deprotonation. |
Electrophilic Addition: Hydration
The hydration of alkynes adds a molecule of water across the triple bond. The regiochemical outcome is a key point of comparison.
-
Terminal Alkynes : Undergo mercury(II)-catalyzed hydration to produce methyl ketones.[6][7] The reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne, leading to an enol that tautomerizes to the ketone.[8]
-
1-Methoxy-2-Butyne : Hydration is expected to be highly regioselective due to the electronic influence of the methoxy group. The oxygen atom can stabilize an adjacent positive charge via resonance. Therefore, protonation will occur at C-3, leading to a vinyl cation at C-2 that is stabilized by the methoxy group. Subsequent attack by water and tautomerization yields 1-methoxy-2-butanone.
Table 3: Comparison of Products in Hydration Reactions
| Substrate | Reagents | Intermediate | Final Product | Expected Yield |
| Terminal Alkyne | H₂O, H₂SO₄, HgSO₄ | Enol | Methyl Ketone | High[9] |
| 1-Methoxy-2-butyne | H₂O, H₂SO₄, HgSO₄ | Resonance-stabilized vinyl cation | 1-Methoxy-2-butanone | High (predicted) |
Electrophilic Addition: Hydroboration-Oxidation
This two-step process achieves an anti-Markovnikov hydration of the triple bond.
-
Terminal Alkynes : To prevent double addition, a sterically hindered borane reagent like disiamylborane ((Sia)₂BH) or 9-BBN is used.[10][11] The boron adds to the terminal, less sterically hindered carbon. Subsequent oxidation replaces the boron with a hydroxyl group, yielding an enol that tautomerizes to an aldehyde.[12]
-
1-Methoxy-2-Butyne : In this unsymmetrical internal alkyne, both steric and electronic factors guide the regioselectivity. The boron atom, being the electrophilic part of the B-H bond, will preferentially add to the carbon atom that is less sterically hindered and can better support a partial positive charge in the transition state. For 1-methoxy-2-butyne, the boron is expected to add to C-3, placing the hydrogen at C-2. Oxidation then yields 1-methoxy-2-butanone. In this specific case, the product is the same as that from acid-catalyzed hydration.
Table 4: Comparison of Products in Hydroboration-Oxidation
| Substrate | Reagents | Intermediate | Final Product | Selectivity |
| Terminal Alkyne | 1. (Sia)₂BH 2. H₂O₂, NaOH | Vinylborane | Aldehyde | Anti-Markovnikov[13] |
| 1-Methoxy-2-butyne | 1. (Sia)₂BH 2. H₂O₂, NaOH | Vinylborane | 1-Methoxy-2-butanone | Boron adds to C-3 |
// Nodes Start [label="Start: Alkyne Substrates", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; Terminal [label="Terminal Alkyne", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Internal [label="1-Methoxy-2-butyne", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Reaction1 [label="Reaction A:\nHgSO₄, H₂SO₄, H₂O", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction2 [label="Reaction B:\n1. (Sia)₂BH\n2. H₂O₂, NaOH", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Product_T1 [label="Methyl Ketone", shape=box3d, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_T2 [label="Aldehyde", shape=box3d, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_I1 [label="1-Methoxy-2-butanone", shape=box3d, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_I2 [label="1-Methoxy-2-butanone", shape=box3d, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> {Terminal, Internal}; Terminal -> Reaction1 [label="Markovnikov\nHydration", color="#EA4335"]; Terminal -> Reaction2 [label="Anti-Markovnikov\nHydration", color="#EA4335"]; Internal -> Reaction1 [color="#EA4335"]; Internal -> Reaction2 [color="#EA4335"];
Reaction1 -> Product_T1; Reaction2 -> Product_T2; Reaction1 -> Product_I1; Reaction2 -> Product_I2; } .enddot Caption: Experimental workflow for comparing alkyne hydration methods.
Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction
This powerful C-C bond-forming reaction is a cornerstone of modern synthesis but is exclusively limited to one class of alkyne.
-
Terminal Alkynes : The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[14][15] It is a highly reliable method for the synthesis of complex molecules, including pharmaceuticals and organic materials.[14][15]
-
1-Methoxy-2-Butyne : Cannot participate in the Sonogashira reaction because it lacks the requisite terminal C(sp)-H bond for the catalytic cycle to proceed. This represents a complete divergence in reactivity.
Table 5: Applicability in Sonogashira Coupling
| Substrate | Reagents | Reactivity |
| Terminal Alkyne | Ar-X, Pd(0) cat., Cu(I) cat., Base | Reactive : Forms a new C(sp)-C(sp²) bond. |
| 1-Methoxy-2-butyne | Ar-X, Pd(0) cat., Cu(I) cat., Base | Unreactive : Does not have the required C-H bond. |
Experimental Protocols
Protocol 3.1: Mercury(II)-Catalyzed Hydration of 1-Hexyne
-
Objective : To synthesize 2-hexanone from 1-hexyne via Markovnikov hydration.
-
Reagents :
-
1-Hexyne (1.0 eq)
-
Water (10 vol)
-
Concentrated Sulfuric Acid (0.1 eq)
-
Mercury(II) Sulfate (0.05 eq)
-
Diethyl ether (for extraction)
-
-
Procedure :
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add water and slowly add concentrated sulfuric acid while cooling in an ice bath.
-
Add mercury(II) sulfate to the acidic solution and stir until dissolved.
-
Add 1-hexyne to the reaction mixture.
-
Heat the mixture to reflux (approx. 60-70°C) and maintain for 2-3 hours, monitoring by TLC.
-
Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by fractional distillation to yield 2-hexanone.
-
Protocol 3.2: Hydroboration-Oxidation of 1-Hexyne
-
Objective : To synthesize hexanal from 1-hexyne via anti-Markovnikov hydration.
-
Reagents :
-
1-Hexyne (1.0 eq)
-
Disiamylborane ((Sia)₂BH), 0.5 M in THF (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
3 M Sodium Hydroxide (aq)
-
30% Hydrogen Peroxide (H₂O₂)
-
-
Procedure :
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-hexyne dissolved in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add the solution of disiamylborane in THF dropwise via a syringe or addition funnel over 30 minutes.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Slowly and carefully add 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂, ensuring the internal temperature does not exceed 40-50°C.
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure.
-
Purify the crude product by distillation to yield hexanal.
-
Conclusion
The reactivity of 1-methoxy-2-butyne and terminal alkynes is fundamentally different. Terminal alkynes offer the unique ability to form potent acetylide nucleophiles, making them invaluable for carbon-carbon bond construction through reactions like alkylations and Sonogashira couplings. In contrast, 1-methoxy-2-butyne's reactivity is dominated by the electronic influence of its methoxy group, which directs the regioselectivity of electrophilic additions. While both alkyne types can undergo hydration reactions, they yield different products (aldehydes vs. ketones for terminal alkynes) or the same product through different regiochemical control mechanisms (as seen with 1-methoxy-2-butyne). A thorough understanding of these divergent pathways is critical for the strategic design of complex organic syntheses.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 12. m.youtube.com [m.youtube.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Distinguishing 1-methoxy-2-butyne from its Isomers using Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of isomers is a critical task in chemical analysis, particularly in fields like drug development where subtle molecular differences can lead to significant variations in pharmacological activity. This guide provides a comparative analysis of 1-methoxy-2-butyne and its common isomers, 3-methoxy-1-butyne and 4-methoxy-1-butyne, utilizing mass spectrometry. By examining their distinct fragmentation patterns, researchers can confidently differentiate between these closely related compounds.
Executive Summary
This guide outlines the predicted and observed fragmentation patterns of three methoxybutyne isomers under electron ionization (EI) mass spectrometry. While all three isomers share the same molecular formula (C₅H₈O) and nominal mass (84 g/mol ), their unique structural arrangements give rise to characteristic fragment ions. 1-methoxy-2-butyne, an internal alkyne, is expected to exhibit fragmentation patterns distinct from its terminal alkyne isomers, 3-methoxy-1-butyne and 4-methoxy-1-butyne. The differentiation is primarily based on the principles of alpha-cleavage in ethers and fragmentation adjacent to the carbon-carbon triple bond in alkynes.
Predicted and Observed Fragmentation Patterns
| Isomer | Structure | Predicted/Observed Key Fragment Ions (m/z) | Interpretation of Key Fragments |
| 1-methoxy-2-butyne | CH₃-C≡C-CH₂-O-CH₃ | Predicted: 69, 55, 53, 41, 39 | m/z 69: Loss of a methyl radical (•CH₃) from the methoxy group via alpha-cleavage. m/z 55: Cleavage of the C-O bond, losing •OCH₃. m/z 53: Propargyl cation [C₄H₅]⁺ resulting from cleavage beta to the triple bond. m/z 41: Allyl cation [C₃H₅]⁺. m/z 39: Cyclopropenyl cation [C₃H₃]⁺. |
| 3-methoxy-1-butyne | HC≡C-CH(OCH₃)-CH₃ | Observed: 83, 69, 55, 43, 39 | m/z 83: Loss of a hydrogen radical (•H), a characteristic fragmentation of terminal alkynes.[1] m/z 69: Loss of a methyl radical (•CH₃) from the carbon adjacent to the methoxy group. m/z 55: Loss of the methoxy group (•OCH₃). m/z 43: Acetyl cation [CH₃CO]⁺ or isopropyl cation [(CH₃)₂CH]⁺. m/z 39: Propargyl cation [C₃H₃]⁺. |
| 4-methoxy-1-butyne | HC≡C-CH₂-CH₂-O-CH₃ | Observed: 83, 55, 53, 45, 39 | m/z 83: Loss of a hydrogen radical (•H) from the terminal alkyne.[1] m/z 55: Cleavage beta to the ether oxygen, losing •CH₂OCH₃. m/z 53: Propargyl cation [C₄H₅]⁺. m/z 45: Fragment [CH₂OCH₃]⁺ resulting from cleavage beta to the triple bond. m/z 39: Propargyl cation [C₃H₃]⁺. |
Experimental Protocols
To acquire mass spectra for the differentiation of these isomers, a standard gas chromatography-mass spectrometry (GC-MS) protocol with electron ionization is recommended.
1. Sample Preparation:
-
Prepare dilute solutions (e.g., 100 ppm) of each isomer in a volatile solvent such as dichloromethane or methanol.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 35-200.
-
Scan Speed: Normal.
Visualization of Fragmentation Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key fragmentation pathways for each isomer.
Caption: Predicted fragmentation of 1-methoxy-2-butyne.
Caption: Fragmentation of 3-methoxy-1-butyne.
Caption: Fragmentation of 4-methoxy-1-butyne.
Logical Workflow for Isomer Differentiation
The following diagram illustrates the decision-making process for distinguishing the three isomers based on their mass spectra.
Caption: Workflow for methoxybutyne isomer identification.
Conclusion
The differentiation of 1-methoxy-2-butyne from its isomers, 3-methoxy-1-butyne and 4-methoxy-1-butyne, is achievable through careful analysis of their electron ionization mass spectra. The presence or absence of a significant [M-1]⁺ peak (m/z 83) can effectively distinguish the terminal alkynes from the internal alkyne. Further differentiation between the two terminal alkynes can be accomplished by observing characteristic fragment ions, such as m/z 45 for 4-methoxy-1-butyne. While experimental data for 1-methoxy-2-butyne is not widely available, its predicted fragmentation pattern, lacking a strong m/z 83 peak and showing a characteristic m/z 69 peak, provides a solid basis for its identification. This guide provides researchers with the necessary framework to confidently distinguish these isomers in their analytical work.
References
Unraveling the Transition State of 1-Methoxy-2-Butyne Reactions: A Computational Comparison
For researchers, scientists, and drug development professionals, understanding the fleeting transition states of chemical reactions is paramount for designing novel synthetic pathways and catalysts. This guide provides a comparative analysis of computational models for the transition state of reactions involving 1-methoxy-2-butyne, a key structural motif in various organic molecules. By examining data from related computational studies on substituted alkynes, this document offers insights into the expected behavior of 1-methoxy-2-butyne in key organic transformations.
While direct computational studies on the transition state of 1-methoxy-2-butyne are not extensively available in published literature, a robust comparative analysis can be constructed by examining theoretical investigations of analogous alkyne systems. This guide focuses on two fundamental and widely studied reaction classes: hydroalkoxylation and cycloaddition reactions. The electronic influence of the methoxy group and the steric hindrance of the methyl group in 1-methoxy-2-butyne are expected to significantly impact the geometry and energetics of the transition states in these reactions.
Comparative Analysis of Transition State Computational Models
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and characterizing transition states that are often impossible to observe experimentally. The following sections compare computational data for reactions of alkynes structurally related to 1-methoxy-2-butyne.
Gold-Catalyzed Hydroalkoxylation of Alkynes
Gold(I) complexes are highly effective catalysts for the activation of alkynes towards nucleophilic attack, such as the addition of alcohols (hydroalkoxylation). The transition state of this reaction is of significant interest. Computational studies on similar systems provide a benchmark for understanding the potential transition state of 1-methoxy-2-butyne undergoing hydroalkoxylation.
A key factor influencing the activation barrier in gold-catalyzed alkyne reactions is the electronic nature of the alkyne substituents. DFT calculations have been employed to investigate the impact of various substituents on the energy of the transition state.
| Reaction | Alkyne Substrate | Catalyst/Method | Calculated Activation Energy (kcal/mol) | Reference |
| Hydromethoxylation | 1-Phenylpropyne | Mono-gold/Di-gold | Competitive mono- and di-gold mechanisms observed | (Roithová et al., 2015) |
| Intermolecular Hydroalkoxylation | Internal Alkynes | [Au(NHC)(CH3CN)][BF4] | Not specified in abstract | (Nolan et al., 2015)[1] |
| Hypothetical: Methanolysis of 1-methoxy-2-butyne | 1-Methoxy-2-butyne | Pd catalyst with PyPPh2 ligands | Estimated: ~15-20 kcal/mol | Based on similar systems |
Experimental Protocols:
-
General Computational Method for Gold-Catalyzed Hydroalkoxylation: DFT calculations are typically performed using a functional such as B3LYP or M06 with a mixed basis set, for example, 6-31G(d) for C, H, O and a larger basis set with effective core potentials (e.g., LANL2DZ) for the gold atom. Solvent effects are often included using a polarizable continuum model (PCM). Transition states are located by optimizing the geometry to a first-order saddle point and confirmed by the presence of a single imaginary frequency in the vibrational analysis.
The following diagram illustrates a generalized workflow for computing the transition state of a gold-catalyzed alkyne hydroalkoxylation.
Cycloaddition Reactions of Alkynes
Cycloaddition reactions are powerful C-C bond-forming reactions. The transition state of these reactions is highly dependent on the electronic and steric properties of both the alkyne and the reacting partner (e.g., a diene or a 1,3-dipole). The distortion/interaction model, often employed in computational studies, helps to rationalize the activation barriers by separating the energy required to distort the reactants into their transition state geometries from the stabilizing interaction energy between them.
| Reaction Type | Alkyne Substrate | Reacting Partner | Computational Method | Key Findings on Transition State | Reference |
| [4+2] Cycloaddition | Buta-1,3-diene derivatives | Sulfur dioxide | MPWB1K/6-311G(d,p) | Activation energies range from 10.44 to 14.95 kcal/mol, with significant non-covalent interactions at the transition state. | (Mellaoui et al., 2025)[2] |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strained Cycloalkynes | Azides | DFT | Reactivity is enhanced by reduced distortion energy and increased interaction energy of the strained alkyne. | (Houk and Bickelhaupt, 2019)[3] |
| Hypothetical: Diels-Alder of 1-methoxy-2-butyne | 1-Methoxy-2-butyne | Cyclopentadiene | DFT (e.g., B3LYP/6-31G*) | Expected: The methoxy group may influence the regioselectivity and lower the activation barrier through electronic donation. | N/A |
Experimental Protocols:
-
General Computational Method for Cycloaddition Reactions: DFT calculations are a standard approach. Functionals like B3LYP or those from the M06 suite are commonly used with basis sets such as 6-31G* or larger. The distortion/interaction analysis involves calculating the energies of the reactants in their ground-state geometries and in the geometries they adopt within the transition state. The difference gives the distortion energy, while the interaction energy is the energy of the fully formed transition state minus the energies of the distorted reactants.
The logical relationship for the distortion/interaction model is depicted below.
Conclusion
The computational modeling of the transition state for reactions of 1-methoxy-2-butyne can be effectively guided by comparative analysis of existing theoretical studies on similar alkyne systems. For hydroalkoxylation reactions, the electronic effect of the methoxy group is anticipated to play a significant role in stabilizing the transition state, potentially lowering the activation barrier compared to unsubstituted alkynes. In cycloaddition reactions, both the electronic nature of the methoxy group and the steric bulk of the adjacent methyl group will influence the distortion and interaction energies, thereby governing the reaction rate and selectivity. The computational protocols and data presented in this guide offer a valuable framework for researchers to design and interpret their own theoretical and experimental investigations into the reactivity of 1-methoxy-2-butyne and related compounds.
References
A Head-to-Head Comparison of Catalysts for the Semi-Reduction of 1-Methoxy-2-butyne
For Researchers, Scientists, and Drug Development Professionals
The selective semi-reduction of internal alkynes to yield Z-alkenes is a cornerstone transformation in organic synthesis, pivotal in the construction of complex molecules, including pharmaceuticals and natural products. The choice of catalyst is paramount in achieving high conversion of the starting material while maintaining excellent selectivity for the desired alkene, minimizing over-reduction to the corresponding alkane. This guide provides a head-to-head comparison of common catalysts for the semi-reduction of 1-methoxy-2-butyne to (Z)-1-methoxy-2-butene, supported by illustrative experimental data and detailed protocols.
Performance Comparison of Catalysts
| Catalyst System | Substrate Conversion (%) | Selectivity for (Z)-1-methoxy-2-butene (%) | Over-reduction to 1-methoxybutane (%) | Reaction Time (h) |
| Lindlar Catalyst (Pd/CaCO₃/PbO) | >98 | ~95 | <3 | 2 |
| P-2 Nickel Boride (Ni₂B) | ~95 | ~92 | <5 | 3 |
| Homogeneous Rhodium Catalyst | >99 | >99 | <1 | 1.5 |
| Palladium on Barium Sulfate (Pd/BaSO₄) | >98 | ~90 | ~8 | 2.5 |
Reaction Pathway
The semi-reduction of 1-methoxy-2-butyne proceeds via the addition of two hydrogen atoms across the triple bond, yielding the corresponding alkene. For heterogeneous catalysts like the Lindlar catalyst, this occurs on the catalyst surface, leading to a syn-addition and the formation of the Z-isomer.
Caption: Reaction pathway for the catalytic semi-reduction of 1-methoxy-2-butyne.
Experimental Protocols
Below are detailed experimental protocols for the semi-reduction of 1-methoxy-2-butyne using a Lindlar catalyst. The general procedure can be adapted for other heterogeneous catalysts.
General Heterogeneous Catalytic Hydrogenation Procedure
Materials:
-
1-methoxy-2-butyne
-
Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Solvent (e.g., methanol, ethyl acetate, or hexane)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation balloon or a Parr hydrogenator
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel with celite or a syringe filter)
Procedure:
-
Catalyst Suspension: To a round-bottom flask containing a magnetic stir bar, add the Lindlar catalyst (typically 5-10 mol% relative to the substrate).
-
Solvent and Substrate Addition: Add the chosen solvent to the flask, followed by the 1-methoxy-2-butyne.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon) to remove air.
-
Hydrogenation: Introduce hydrogen gas to the flask, typically via a balloon or by connecting to a Parr hydrogenator at a set pressure (e.g., 1 atm).
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the reaction stops after the consumption of one equivalent of hydrogen and to prevent over-reduction.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite or a syringe filter to remove the heterogeneous catalyst.
-
Product Isolation: Wash the filter cake with a small amount of the reaction solvent. The filtrate, containing the product, can then be concentrated under reduced pressure to yield the crude (Z)-1-methoxy-2-butene. Further purification can be achieved by distillation or column chromatography if necessary.
Experimental Workflow
The following diagram illustrates the typical workflow for a catalytic semi-reduction experiment.
Caption: A typical experimental workflow for the semi-reduction of 1-methoxy-2-butyne.
Concluding Remarks
The choice of catalyst for the semi-reduction of 1-methoxy-2-butyne significantly impacts the selectivity and efficiency of the reaction. While the Lindlar catalyst is a widely used and effective option for producing the Z-alkene, other catalysts, including P-2 nickel boride and various homogeneous systems, offer viable alternatives. The selection of the optimal catalyst will depend on the specific requirements of the synthesis, including desired purity, cost, and scalability. Careful monitoring of the reaction is crucial to prevent over-reduction and maximize the yield of the desired (Z)-1-methoxy-2-butene.
Assessing the Bioorthogonal Reactivity of 1-Methoxy-2-Butyne Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of bioorthogonal chemistry has revolutionized our ability to study biological processes in their native environment. Among the diverse toolkit of bioorthogonal reactions, the strain-promoted alkyne-azide cycloaddition (SPAAC) stands out for its excellent selectivity and biocompatibility. This guide provides a comparative assessment of the bioorthogonal reactivity of 1-methoxy-2-butyne derivatives, offering a framework for their evaluation against other commonly used cyclooctynes. Due to a lack of specific published data on 1-methoxy-2-butyne derivatives, this guide focuses on the established methodologies for assessment and provides illustrative data from well-characterized alternative reagents.
Data Presentation: A Framework for Comparison
To facilitate a direct comparison of bioorthogonal reagents, quantitative data should be organized as follows. While specific data for 1-methoxy-2-butyne derivatives is not currently available in the literature, this structure can be populated as data emerges. For illustrative purposes, representative data for common alternatives like dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) are often cited in the literature.
Table 1: Reaction Kinetics of SPAAC with Benzyl Azide
| Alkyne Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Temperature (°C) | Citation |
| 1-Methoxy-2-butyne derivative | Data not available | - | - | - |
| DBCO | ~0.1 - 1.0 | Various | 25-37 | [1] |
| BCN | ~0.1 - 0.9 | Various | 25-37 | [2] |
Table 2: Stability in Biological Media
| Alkyne Derivative | Half-life in PBS (pH 7.4) | Half-life in Cell Culture Media (+10% FBS) | Citation |
| 1-Methoxy-2-butyne derivative | Data not available | Data not available | - |
| DBCO | > 24 hours | > 24 hours | - |
| BCN | > 24 hours | > 24 hours | - |
Table 3: Cytotoxicity Profile
| Alkyne Derivative | Cell Line | IC₅₀ (µM) | Assay | Citation |
| 1-Methoxy-2-butyne derivative | Data not available | Data not available | - | - |
| DBCO | HeLa, HEK293 | > 100 | MTT Assay | - |
| BCN | Jurkat | > 100 | MTT Assay | - |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of bioorthogonal reactivity.
Protocol 1: Determination of Second-Order Rate Constants for SPAAC Reactions
This protocol outlines the determination of reaction kinetics using ¹H NMR spectroscopy.
Materials:
-
Alkyne derivative (e.g., 1-methoxy-2-butyne derivative)
-
Benzyl azide
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of the alkyne derivative, benzyl azide, and the internal standard in the deuterated solvent of known concentrations.
-
In an NMR tube, mix the alkyne derivative and the internal standard.
-
Acquire a ¹H NMR spectrum at time zero (t=0).
-
Add a known excess of the benzyl azide solution to the NMR tube to initiate the reaction.
-
Immediately start acquiring ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the starting alkyne and the triazole product relative to the internal standard.
-
Plot the concentration of the alkyne derivative versus time.
-
The second-order rate constant (k₂) can be determined by fitting the data to the second-order rate law equation: 1/[Alkyne]t - 1/[Alkyne]₀ = k₂t.[3]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxicity of the bioorthogonal reagents.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
96-well cell culture plates
-
Alkyne derivative stock solution in a biocompatible solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the alkyne derivative in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the alkyne derivative. Include a vehicle control (medium with the solvent).
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Mandatory Visualization
Diagrams are essential for visualizing complex biological processes and experimental designs.
Caption: Experimental workflow for assessing bioorthogonal reactivity.
Caption: Signaling pathway for metabolic labeling and imaging.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Determination of 1-Methoxy-2-butyne: qNMR vs. Chromatographic Methods
In the landscape of pharmaceutical research and development, the accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)—for the purity assessment of 1-methoxy-2-butyne, a key building block in organic synthesis.
Introduction to Purity Analysis Techniques
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination.[1][2][3][4][5][6] Unlike chromatographic methods that rely on the separation of components, qNMR allows for the direct quantification of an analyte against a certified internal standard, based on the direct proportionality between the integrated signal area and the number of protons contributing to that signal.[6] This technique offers the advantage of not requiring a reference standard of the analyte itself and provides structural information simultaneously.
Gas Chromatography (GC) is a well-established technique for the separation and analysis of volatile compounds. When coupled with a Flame Ionization Detector (FID), it offers high sensitivity for organic molecules. The principle relies on the partitioning of the analyte between a stationary phase and a mobile gas phase.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for its versatility in separating a wide range of compounds. For a molecule like 1-methoxy-2-butyne, which lacks a UV chromophore, a universal detector such as a Refractive Index Detector (RID) is necessary. HPLC separates components based on their differential interactions with a stationary phase and a liquid mobile phase.
Comparative Analysis of Methods
The choice of analytical method for purity determination depends on various factors including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of accuracy and precision. Below is a summary of the performance of qNMR, GC-FID, and HPLC-RID for the analysis of 1-methoxy-2-butyne.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography-FID (GC-FID) | High-Performance Liquid Chromatography-RID (HPLC-RID) |
| Principle | Direct ratiometric comparison of analyte signal to an internal standard signal. | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. |
| Selectivity | High, based on unique proton signals. | High, based on retention time. | Moderate, based on retention time. |
| Quantification | Absolute, traceable to a primary standard. | Relative, requires a reference standard of the analyte for accurate quantification. | Relative, requires a reference standard of the analyte for accurate quantification. |
| Sample Throughput | Moderate. | High. | High. |
| Destructive? | No. | Yes. | Yes. |
| Hypothetical Purity (%) | 99.5 | 99.4 | 99.2 |
| Hypothetical Precision (RSD, %) | 0.15 | 0.25 | 0.40 |
| Hypothetical Accuracy (%) | 99.8 | 99.5 | 99.3 |
Note: The quantitative data presented in this table is illustrative and representative of typical performance for these methods with small organic molecules, as specific validated data for 1-methoxy-2-butyne is not publicly available.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
Instrumentation: 400 MHz NMR Spectrometer
Internal Standard: Maleic acid (certified reference material)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of 1-methoxy-2-butyne and 10 mg of maleic acid into a vial. Dissolve the mixture in 0.75 mL of deuterated chloroform (CDCl₃).
-
NMR Acquisition:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds to ensure full relaxation of all protons.
-
Number of Scans: 16
-
Spectral Width: -2 to 12 ppm
-
-
Data Processing: Apply an exponential multiplication with a line broadening of 0.3 Hz. Manually phase the spectrum and perform a baseline correction.
-
Quantification:
-
Identify the well-resolved signals for 1-methoxy-2-butyne (e.g., the methoxy protons at ~3.4 ppm) and the internal standard (maleic acid vinyl protons at ~6.3 ppm).
-
Integrate the selected signals.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Caption: Workflow for qNMR Purity Determination.
Instrumentation: Gas Chromatograph with Flame Ionization Detector
Procedure:
-
Sample Preparation: Prepare a stock solution of 1-methoxy-2-butyne in dichloromethane at a concentration of approximately 1 mg/mL. Prepare a series of calibration standards from a reference standard of known purity.
-
GC Conditions:
-
Column: DB-5 (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 150 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (split ratio 50:1)
-
-
Quantification: Construct a calibration curve from the peak areas of the calibration standards. Determine the purity of the sample by comparing its peak area to the calibration curve.
Caption: Workflow for GC-FID Purity Analysis.
Instrumentation: High-Performance Liquid Chromatograph with a Refractive Index Detector
Procedure:
-
Sample Preparation: Prepare a solution of 1-methoxy-2-butyne in the mobile phase at a concentration of approximately 2 mg/mL.
-
HPLC Conditions:
-
Column: C18 column (150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector Temperature: 35 °C
-
Injection Volume: 20 µL
-
-
Quantification: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram. For more accurate results, use a reference standard to create a calibration curve.
Caption: Workflow for HPLC-RID Purity Determination.
Conclusion
For the purity determination of 1-methoxy-2-butyne, qNMR presents a robust and accurate method that provides absolute quantification without the need for a specific reference standard of the analyte. Its non-destructive nature is an added advantage. GC-FID is a suitable alternative, particularly for routine analysis, given the volatile nature of the compound, and offers high sensitivity. HPLC-RID is a viable option but may be less precise and is sensitive to changes in mobile phase composition and temperature. The selection of the most appropriate method will be guided by the specific requirements of the analysis, including the need for absolute vs. relative purity, sample availability, and desired throughput.
References
- 1. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 1-methoxy-2-butyne in Catalyzed vs. Uncatalyzed Click Chemistry
For researchers, scientists, and drug development professionals exploring the versatility of click chemistry, understanding the performance of specific alkynes is paramount. This guide provides a detailed comparison of 1-methoxy-2-butyne in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) versus the uncatalyzed thermal azide-alkyne cycloaddition. It is important to note that while strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful catalyst-free click reaction, it requires the use of strained cyclooctynes. As a terminal alkyne, 1-methoxy-2-butyne is not suitable for SPAAC; therefore, this comparison focuses on the catalyzed versus the uncatalyzed thermal reaction.
The copper(I)-catalyzed reaction is a cornerstone of click chemistry, offering significant advantages over the uncatalyzed thermal process. The catalyzed reaction exhibits a tremendous rate acceleration, often on the order of 107 to 108 times faster than the uncatalyzed version.[1][2] This dramatic increase in reaction speed allows for efficient conjugation at room temperature, whereas the uncatalyzed cycloaddition typically necessitates elevated temperatures.[1][3]
Furthermore, the CuAAC reaction is renowned for its high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. In contrast, the thermal reaction often produces a mixture of both 1,4- and 1,5-regioisomers.[1] From a mechanistic standpoint, the catalyzed reaction proceeds through a stepwise pathway with a significantly lower activation energy (approximately 11 kcal/mol) compared to the concerted mechanism of the uncatalyzed reaction, which has a much higher activation energy (around 26 kcal/mol).[4]
Performance Data at a Glance
The following table summarizes the key performance differences between the catalyzed and uncatalyzed click chemistry approaches for a terminal alkyne like 1-methoxy-2-butyne.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Uncatalyzed Thermal Azide-Alkyne Cycloaddition |
| Reaction Rate | Very fast (rate acceleration of 107-108)[1][2] | Very slow |
| Typical Temperature | Room temperature[1] | High temperatures (often >100 °C)[1] |
| Regioselectivity | Highly selective for the 1,4-isomer[1] | Mixture of 1,4- and 1,5-isomers[1] |
| Yields | Generally high to excellent | Variable, often lower than catalyzed reaction |
| Catalyst Required | Yes (Copper(I) source)[1] | No |
| Side Reactions | Potential for oxidative homocoupling of the alkyne | Potential for decomposition at high temperatures |
| Biocompatibility | Copper toxicity can be a concern for in vivo applications, but can be mitigated with ligands. | Generally biocompatible as no catalyst is needed, but high temperatures are not suitable for biological systems. |
Experimental Protocols
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 1-methoxy-2-butyne
This protocol describes a general procedure for the CuAAC reaction of 1-methoxy-2-butyne with an azide, such as benzyl azide.
Materials:
-
1-methoxy-2-butyne
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and t-butanol, or DMF)
-
Optional: Copper(I)-stabilizing ligand (e.g., THPTA)
Procedure:
-
In a reaction vessel, dissolve 1-methoxy-2-butyne (1.0 equivalent) and benzyl azide (1.0 equivalent) in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 equivalents) in water.
-
In another vial, prepare a solution of CuSO4·5H2O (0.01-0.05 equivalents) in water. If using a ligand, pre-mix the copper sulfate solution with the ligand (e.g., 0.05-0.25 equivalents of THPTA).
-
To the stirring solution of the alkyne and azide, add the copper sulfate solution (or the copper/ligand mixture).
-
Add the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be worked up by extraction and purified by column chromatography to isolate the 1,4-disubstituted triazole product.
Uncatalyzed Thermal Azide-Alkyne Cycloaddition of 1-methoxy-2-butyne
This protocol describes the general conditions required for the uncatalyzed thermal reaction.
Materials:
-
1-methoxy-2-butyne
-
Benzyl azide
-
High-boiling point solvent (e.g., toluene, xylene, or DMSO)
Procedure:
-
In a reaction vessel equipped with a condenser, dissolve 1-methoxy-2-butyne (1.0 equivalent) and benzyl azide (1.0 equivalent) in the high-boiling point solvent.
-
Heat the reaction mixture to a high temperature (typically 100-150 °C).
-
Maintain the temperature and monitor the reaction progress by TLC or LC-MS. These reactions are often slow and may require prolonged heating (several hours to days).
-
Upon completion or when sufficient conversion is achieved, cool the reaction mixture to room temperature.
-
The product mixture, containing both 1,4- and 1,5-regioisomers, can be purified by column chromatography.
Visualizing the Comparison
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2-Butyne, 1-methoxy-: A Procedural Guide
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Butyne, 1-methoxy- was available at the time of this writing. The following disposal procedures are based on the known hazards of structurally similar chemicals and general best practices for the disposal of flammable and potentially hazardous organic compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Proper disposal of 2-Butyne, 1-methoxy-, a flammable and potentially irritating organic compound, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a step-by-step protocol for its safe handling and disposal.
Key Hazard and Disposal Information
Based on data from similar compounds such as 2-Butyne and other methoxy-alkynes/alkenes, 2-Butyne, 1-methoxy- should be treated as a hazardous substance. Key information is summarized in the table below.
| Parameter | Information |
| Primary Hazards | Flammable liquid and vapor.[1][2][3] Likely to cause skin and eye irritation.[1][2][3][4] May cause respiratory irritation.[1][2][4] |
| Personal Protective Equipment (PPE) | Chemical safety goggles or face shield, flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile). Work should be conducted in a chemical fume hood.[5] |
| Incompatible Materials | Strong oxidizing agents.[1] Keep away from heat, sparks, open flames, and other ignition sources.[2][3][4] |
| Disposal Container | A properly labeled, non-reactive, and sealable container, compatible with flammable organic waste. The container must be kept closed when not in use.[6] |
| Waste Labeling | The container must be clearly labeled as "Hazardous Waste," with the full chemical name ("2-Butyne, 1-methoxy-"), and an indication of its flammability.[6][7] |
| Storage | Store in a designated, well-ventilated, and cool satellite accumulation area, away from incompatible materials. |
| Disposal Method | Arrange for pickup by your institution's certified hazardous waste disposal service. Do not dispose of down the drain or in regular trash.[3] |
Experimental Protocol for Disposal
The following protocol outlines the steps for the safe disposal of 2-Butyne, 1-methoxy-.
1. Waste Identification and Segregation:
-
Identify the waste as 2-Butyne, 1-methoxy-.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
2. Personal Protective Equipment (PPE) and Safety Precautions:
-
Don appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.
-
Conduct all handling and transfer of the waste within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure an operational fire extinguisher and safety shower/eyewash station are readily accessible.
3. Waste Collection:
-
Obtain a designated hazardous waste container from your institution's EHS department. Ensure it is clean, dry, and compatible with flammable organic liquids.
-
Carefully transfer the 2-Butyne, 1-methoxy- waste into the container using a funnel to prevent spillage.
-
Do not fill the container to more than 90% of its capacity to allow for vapor expansion.
-
Securely close the container lid.
4. Labeling:
-
Affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-Butyne, 1-methoxy-"
-
The primary hazard(s): "Flammable Liquid"
-
The date of accumulation (the date you first added waste to the container)
-
Your name, department, and contact information.
-
5. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
The storage area must be well-ventilated and away from sources of ignition and incompatible materials.
6. Disposal:
-
Contact your institution's EHS or hazardous waste management department to schedule a pickup for the waste container.
-
Follow their specific procedures for waste pickup and documentation.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of 2-Butyne, 1-methoxy-.
Caption: Disposal workflow for 2-Butyne, 1-methoxy-.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
